Vrt 043198
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZONDBMOYWSRW-QANKJYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179169 | |
| Record name | VRT 043198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244133-31-1 | |
| Record name | VRT 043198 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244133311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VRT 043198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESETHYL-BELNACASAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q257O24H4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
VRT-043198: A Selective Caspase-1 Inhibitor for Inflammatory Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VRT-043198 is a potent and highly selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade. As the active metabolite of the prodrug VX-765 (Belnacasan), VRT-043198 has emerged as a critical tool for investigating the role of the inflammasome and its downstream signaling pathways in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
VRT-043198 functions as a reversible, covalent inhibitor of caspase-1.[1] The prodrug, VX-765, is rapidly converted to VRT-043198 by plasma and liver esterases.[2] This conversion unmasks an aldehyde functional group which acts as a potent electrophile.[1] The aldehyde group is attacked by the catalytic cysteine residue in the active site of caspase-1, forming a reversible covalent bond and effectively blocking the enzyme's activity.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Quantitative Data
The inhibitory activity and selectivity of VRT-043198 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its potent and selective inhibition of caspase-1 and caspase-4 over other caspase family members.
Table 1: In Vitro Inhibitory Activity of VRT-043198 Against Caspase-1 and Caspase-4
| Target | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) |
| Caspase-1 | Biochemical | 0.8 nM[2] | 0.204 nM[3] |
| Caspase-4 | Biochemical | 0.6 nM[4] | 14.5 nM[3] |
Table 2: Selectivity Profile of VRT-043198 Against a Panel of Human Caspases
| Caspase Target | Subfamily | Inhibition Value (IC₅₀, nM) | Fold Selectivity vs. Caspase-1 (approx.) |
| Caspase-1 | Inflammatory | 0.204 [3] | 1x |
| Caspase-3 | Apoptotic (Executioner) | >10,000[3] | >49,000x |
| Caspase-4 | Inflammatory | 14.5 [3] | 71x |
| Caspase-5 | Inflammatory | 10.6[5] | 52x |
| Caspase-6 | Apoptotic (Executioner) | >10,000[3] | >49,000x |
| Caspase-7 | Apoptotic (Executioner) | >10,000 | >49,000x |
| Caspase-8 | Apoptotic (Initiator) | 3.3[3] | 16x |
| Caspase-9 | Apoptotic (Initiator) | 5.07[3] | 25x |
| Caspase-10 | Apoptotic (Initiator) | 66.5[5] | 326x |
| Caspase-14 | - | 58.5[5] | 287x |
Table 3: Cellular Activity of VRT-043198
| Cell Type | Assay | Stimulus | Measured Endpoint | Potency (IC₅₀) |
| Human PBMCs | Cytokine Release | LPS | IL-1β Release | 0.67 ± 0.55 nM[2] |
| Human Whole Blood | Cytokine Release | LPS | IL-1β Release | 1.9 ± 0.80 nM[2] |
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of VRT-043198 against purified, recombinant human caspase-1 using a fluorogenic substrate.
Materials:
-
Recombinant human caspase-1
-
VRT-043198
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)[6][7][8]
-
Assay Buffer (e.g., 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT)[7]
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)[6][7][8]
Procedure:
-
Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer. A typical starting concentration might be 1 µM with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired final concentration (e.g., 1-5 nM) in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[9]
-
Reaction Initiation: Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC) to each well to a final concentration of 25-50 µM.[7]
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cell-Based IL-1β Release Assay in Human PBMCs
This protocol outlines a method to measure the effect of VRT-043198 on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque or other density gradient medium for PBMC isolation[10][11]
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli[9]
-
VRT-043198
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.[10][11]
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.[9]
-
Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[9]
-
Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.[9] For robust IL-1β release, a second signal such as ATP (1-5 mM) can be added for the last 15-30 minutes of incubation.[12]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[9]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key aspects of VRT-043198's mechanism and evaluation.
Caption: Caspase-1 signaling pathway and the inhibitory action of VRT-043198.
Caption: General experimental workflow for evaluating VRT-043198.
Caption: Selectivity profile of VRT-043198 against inflammatory and apoptotic caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ubpbio.com [ubpbio.com]
- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. reprocell.com [reprocell.com]
- 12. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Vrt 043198: A Comprehensive Technical Guide to its Inhibitory Effects on IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vrt 043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4. By targeting these key enzymes in the inflammasome pathway, this compound effectively blocks the maturation and subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This technical guide provides a detailed overview of the mechanism of action of this compound, a summary of its inhibitory activity, comprehensive experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect by acting as a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] The prodrug, Belnacasan (VX-765), is designed to be orally bioavailable and is rapidly converted to this compound by plasma and liver esterases.[2] This conversion unmasks a reactive aldehyde group in this compound, which then forms a stable thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-1 and caspase-4.[1] This interaction effectively blocks the catalytic activity of these enzymes.
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical component of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.[1] Activated caspase-1 is responsible for the proteolytic cleavage of the inactive precursor forms of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms.[3] By inhibiting caspase-1, this compound prevents this crucial processing step, thereby suppressing the release of mature IL-1β and IL-18, which are potent mediators of inflammation.[1][4] this compound demonstrates high selectivity for inflammatory caspases (caspase-1 and -4) over apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9), minimizing off-target effects related to apoptosis.[5]
Quantitative Data on Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary targets and its effect on cytokine release.
| Parameter | Target/System | Value | Reference |
| Ki | Caspase-1 (ICE) | 0.8 nM | [2][5] |
| Ki | Caspase-4 | < 0.6 nM | [2][5] |
| IC50 | Caspase-1 | 11.5 nM | [3] |
| IC50 | IL-1β release from LPS-stimulated human PBMCs | 0.67 ± 0.55 nM | [5] |
| IC50 | IL-1β release from LPS-stimulated human whole blood | 1.9 ± 0.80 nM | [5] |
| IC50 | IL-1β and IL-18 release from LPS-stimulated human PBMCs (Belnacasan) | ~0.7 µM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for assessing its inhibitory activity.
Caption: this compound inhibits Caspase-1, blocking cytokine processing.
Caption: Workflow for assessing this compound's effect on cytokine release.
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound against purified recombinant caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted this compound. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Assay for IL-1β Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to measure the effect of this compound on IL-1β release from lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
ATP (Adenosine triphosphate)
-
This compound
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well cell culture plate at a density of 2-5 x 105 cells/well in RPMI-1640 medium.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 30-60 minutes.
-
Inflammasome Activation: Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) to the wells and incubate for an additional 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentrations against the this compound concentrations and determine the IC50 value.
In Vivo Murine Model of LPS-Induced Cytokine Release
This protocol describes an in vivo model to assess the efficacy of this compound in reducing systemic IL-1β levels in mice.[5]
Materials:
-
Male CD-1 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Belnacasan (VX-765), the prodrug of this compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection supplies
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice to the experimental conditions for at least one week.
-
Compound Administration: Administer Belnacasan (e.g., 25, 50, 100, or 200 mg/kg) or vehicle to the mice via oral gavage.
-
LPS Challenge: One hour after compound administration, inject the mice intravenously with LPS (e.g., 2 mg/kg).
-
Blood Collection: At a specified time point after the LPS challenge (e.g., 2 hours), collect blood samples from the mice.
-
Serum Preparation: Process the blood samples to obtain serum.
-
Cytokine Measurement: Measure the levels of IL-1β in the serum samples using a mouse IL-1β ELISA kit.
-
Data Analysis: Compare the serum IL-1β levels between the vehicle-treated and Belnacasan-treated groups to determine the in vivo efficacy of the compound.
Conclusion
This compound is a highly potent and selective inhibitor of caspase-1 and caspase-4, which are central to the production of the pro-inflammatory cytokines IL-1β and IL-18. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it an invaluable tool for researchers investigating inflammasome-mediated inflammatory pathways. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in both basic research and drug development settings aimed at treating a wide range of inflammatory diseases.
References
An In-depth Technical Guide to the Conversion of VX-765 to VRT-043198 and Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prodrug VX-765 (Belnacasan) and its conversion to the active metabolite VRT-043198. It details the mechanism of action, experimental protocols for conversion and activity assessment, and quantitative data on its inhibitory effects. This document is intended to serve as a core resource for professionals in the fields of pharmacology, immunology, and drug development.
Introduction
VX-765, also known as Belnacasan, is an orally bioavailable prodrug that undergoes rapid conversion in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory cascade.[1][3] Caspase-1, in particular, plays a crucial role in the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] By inhibiting this process, VRT-043198 effectively suppresses the inflammatory response, making it a valuable tool for studying inflammatory diseases and a potential therapeutic agent.[4]
The Conversion of VX-765 to VRT-043198
VX-765 is designed as a prodrug to enhance its oral absorption and overall pharmacokinetic profile. The conversion to the active drug, VRT-043198, is a critical step for its biological activity.
Mechanism of Conversion
The conversion of VX-765 to VRT-043198 occurs through hydrolysis, a reaction catalyzed by esterase enzymes present in plasma and the liver.[1][5] This enzymatic cleavage targets the ethoxydihydrofuranone moiety of the VX-765 molecule, unmasking a reactive aldehyde group in VRT-043198.[5] This aldehyde is crucial for the molecule's inhibitory activity.
Experimental Protocol: In Vitro Conversion of VX-765
For research purposes, the conversion of VX-765 to VRT-043198 can be replicated in a laboratory setting.
Materials:
-
VX-765
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), dilute
-
Analytical equipment for reaction monitoring (e.g., TLC or LC-MS)
-
Purification system (e.g., preparative HPLC)
-
Characterization instruments (e.g., NMR, Mass Spectrometry)
Protocol:
-
Dissolution: Dissolve VX-765 in a mixture of THF and water.[1]
-
Hydrolysis: Add a dilute solution of HCl to the VX-765 solution to catalyze the hydrolysis of the ethoxydihydrofuranone group.[1][6]
-
Monitoring: Track the progress of the reaction using a suitable analytical method like TLC or LC-MS to confirm the complete conversion to VRT-043198.[1]
-
Purification: Once the reaction is complete, purify the resulting VRT-043198 using a method such as preparative HPLC.[1]
-
Characterization: Confirm the identity and purity of the synthesized VRT-043198 using techniques like NMR and mass spectrometry.[1]
Mechanism of Action: Inhibition of Caspase-1
VRT-043198 functions as a potent inhibitor of caspase-1. This inhibition is central to its anti-inflammatory effects.
Molecular Interaction
The active aldehyde group of VRT-043198 acts as an electrophile that is targeted by the nucleophilic thiol group of the catalytic cysteine residue in the active site of caspase-1.[5] This interaction forms a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[5]
Signaling Pathway Inhibition
Caspase-1 is a key component of the inflammasome, a multi-protein complex that responds to cellular danger signals.[2] Activated caspase-1 cleaves the precursor forms of IL-1β and IL-18 into their mature, active forms, which are then secreted to promote inflammation.[2] By inhibiting caspase-1, VRT-043198 blocks this crucial step, thereby reducing the production and release of these pro-inflammatory cytokines.[2][5]
Quantitative Data
The inhibitory potency of VRT-043198 has been extensively characterized. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| VX-765 | C₂₄H₃₃ClN₄O₆ | 509.0 |
| VRT-043198 | C₂₂H₂₉ClN₄O₆ | 480.94 |
Table 2: In Vitro Inhibitory Activity of VRT-043198
| Target | Potency (Ki) | Potency (IC50) | Reference(s) |
| Caspase-1 | 0.8 nM | 0.204 nM - 11.5 nM | [3][4][6][7] |
| Caspase-4 | <0.6 nM | 14.5 nM | [3][4][7] |
| Caspase-5 | - | 10.6 nM | [4] |
| Caspase-8 | - | 3.0 nM | [4] |
| Caspase-9 | - | 5.07 nM | [1] |
| Caspase-10 | - | 66.5 nM | [1] |
| Caspase-14 | - | 58.5 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 3: Cellular Activity of VRT-043198
| Cell System | Stimulus | Measured Endpoint | Potency (IC50) | Reference(s) |
| Human PBMCs | LPS | IL-1β Release | 0.67 ± 0.55 nM | [8] |
| Human Whole Blood | LPS | IL-1β Release | 1.9 ± 0.80 nM | [8] |
Table 4: Pharmacokinetic Parameters of VX-765 and VRT-043198 in Mice (single 50 mg/kg IP injection)
| Compartment | Compound | Cmax (ng/mL or ng/g) | Tmax (h) |
| Plasma | VX-765 | ~1500 | 0.25 |
| VRT-043198 | ~4000 | 0.5 | |
| Brain | VX-765 | ~400 | 0.25 |
| VRT-043198 | ~300 | 0.5 | |
| CSF | VX-765 | ~20 | 0.25 |
| VRT-043198 | ~20 | 0.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to VRT-043198.
Caspase-1 Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
VRT-043198
-
Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO)[3]
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer.[1]
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.[1]
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[1][6]
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
IL-1β Release Assay in Human PBMCs
This cell-based assay measures the effect of VRT-043198 on IL-1β release from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
VRT-043198
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Protocol:
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.[1]
-
Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[1]
-
Stimulation: Add LPS to the wells to stimulate IL-1β production and release.
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the concentration of VRT-043198.
Conclusion
VX-765 serves as an effective prodrug for the potent caspase-1 and caspase-4 inhibitor, VRT-043198. The conversion from the prodrug to the active metabolite is a critical step that enables its biological activity. The detailed mechanism of action, centered on the inhibition of the inflammasome pathway, and the wealth of quantitative data underscore its utility as a research tool and its potential as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mesoscale.com [mesoscale.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
VRT-043198: A Comprehensive Technical Guide on its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory signaling cascade. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VRT-043198, detailing the molecular determinants of its inhibitory activity and selectivity. It includes a comprehensive summary of its quantitative inhibitory data, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions.[1][2] A central pathway in the inflammatory response is the activation of inflammasomes, multi-protein complexes that trigger the maturation of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This process is mediated by the enzymatic activity of caspase-1.[1][2][3] VRT-043198 has emerged as a critical tool for studying these pathways due to its high potency and selectivity for inflammatory caspases.[1][3][4] This guide delves into the core aspects of VRT-043198's molecular pharmacology, with a particular focus on its structure-activity relationship.
Mechanism of Action
VRT-043198 is the biologically active form of the prodrug Belnacasan (VX-765).[1][3][4] Belnacasan is designed to be orally bioavailable and is rapidly converted in vivo by plasma and liver esterases to VRT-043198.[4][5] The conversion process unmasks a reactive aldehyde group in VRT-043198.[1] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1.[1] This interaction results in the formation of a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[1] By inhibiting caspase-1 and the closely related caspase-4, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby suppressing the inflammatory response.[1][5]
A key feature of VRT-043198 is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, and -9).[4] This selectivity is crucial for minimizing off-target effects related to the induction of apoptosis.[1]
Quantitative Inhibitory Data
The potency and selectivity of VRT-043198 have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of VRT-043198 against a Panel of Human Caspases
| Caspase Target | Ki (nM) | IC50 (nM) | Selectivity (fold vs. Caspase-1 Ki) |
| Caspase-1 | 0.8 | 0.67 ± 0.55 (PBMCs) | 1 |
| Caspase-4 | 0.6 | - | 1.3 |
| Caspase-3 | - | >10,000 | >12,500 |
| Caspase-6 | - | >10,000 | >12,500 |
| Caspase-7 | - | >10,000 | >12,500 |
| Caspase-8 | - | >10,000 | >12,500 |
| Caspase-9 | - | >10,000 | >12,500 |
| Data sourced from multiple references.[4] |
Table 2: Cellular Activity of VRT-043198
| Assay | Cell Type | IC50 (nM) |
| IL-1β Release | Human PBMCs | 0.67 ± 0.55 |
| IL-1β Release | Human Whole Blood | 1.9 ± 0.80 |
| Data sourced from MedchemExpress.[4] |
Structure-Activity Relationship (SAR)
A key aspect of understanding the therapeutic potential of VRT-043198 lies in its structure-activity relationship. While extensive SAR studies on a wide range of VRT-043198 analogs are not publicly available, a study comparing VRT-043198 (referred to as compound 2b in the study) with an analog featuring a nitrile-containing propionic acid "warhead" (compound 4 ) provides valuable insights into the importance of the electrophilic group for inhibitory activity.
Table 3: Comparative Inhibitory Activity of VRT-043198 and Analogues
| Compound | "Warhead" Moiety | Caspase-1 IC50 (nM) | Caspase-4 IC50 (nM) | Caspase-8 IC50 (nM) | Caspase-9 IC50 (nM) |
| VRT-043198 (2b) | Aldehyde (from prodrug) | 0.204 | 14.5 | 3.3 | 5.07 |
| Compound 4 | 3-Cyanopropanoic acid | 0.023 | - | - | - |
| Compound 16 | Tetrazole derivative of 4 | 2.58 | - | - | 91.5 |
| Data from a study by Boxer et al.[4] |
The data reveals that replacing the aldehyde precursor in the prodrug of VRT-043198 with a cyanopropanoate moiety (Compound 4 ) leads to a nearly 10-fold increase in potency against caspase-1. This suggests that the nitrile group in this context is a more potent electrophile for attacking the active site cysteine. The tetrazole derivative (Compound 16 ) showed reduced but still potent activity against caspase-1. These findings highlight the critical role of the electrophilic "warhead" in determining the inhibitory potency of this class of compounds. The peptidic scaffold of VRT-043198 is responsible for establishing key binding contacts within the caspase active site, which contributes to its potency and selectivity.
References
- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of the Structure-Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Vrt 043198 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vrt 043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory cascade. By targeting these caspases, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), offering a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the therapeutic potential of this compound.
Introduction: Targeting the Inflammasome
The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect a variety of danger signals, including pathogens and cellular stress. Activation of the inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically processes the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.[1] this compound directly intervenes in this pathway by inhibiting caspase-1 and the closely related caspase-4, thereby mitigating the downstream inflammatory response.
Mechanism of Action
This compound is the biologically active form of the orally administered prodrug Belnacasan (VX-765). In vivo, Belnacasan is rapidly converted to this compound by plasma and liver esterases.[2][3] The active metabolite possesses a reactive aldehyde group that acts as an electrophile. This aldehyde is attacked by the nucleophilic thiol group of the catalytic cysteine residue within the active site of caspase-1 and caspase-4.[1][3] This interaction results in the formation of a stable, reversible thiohemiacetal adduct, which effectively blocks the catalytic activity of the enzyme.[1] A key feature of this compound is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, and -9), which minimizes the potential for off-target effects related to apoptosis.[2][4]
Quantitative Data
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Caspase-1 | 0.8 nM | 11.5 nM | [2][5][6] |
| Caspase-4 | 0.6 nM | - | [2][5] |
| Caspase-3 | >10,000-fold selectivity vs. Caspase-1 | - | [2] |
| Caspase-6 | >10,000-fold selectivity vs. Caspase-1 | - | [2] |
| Caspase-7 | >10,000-fold selectivity vs. Caspase-1 | - | [2] |
| Caspase-8 | >100-fold selectivity vs. Caspase-1 | - | [2] |
| Caspase-9 | >100-fold selectivity vs. Caspase-1 | - | [2] |
Table 2: Cellular Activity of this compound
| Cell System | Stimulus | Measured Endpoint | Potency (IC50) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β Release | 0.67 ± 0.55 nM | [2] |
| Human Whole Blood | Lipopolysaccharide (LPS) | IL-1β Release | 1.9 ± 0.80 nM | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of this compound against purified recombinant human caspase-1.[2][7]
-
Materials:
-
Recombinant human caspase-1
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted caspase-1 enzyme.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AMC).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
IL-1β Release Assay in Human PBMCs
This cell-based assay measures the effect of this compound on IL-1β release from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[2][8]
-
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.[2]
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C in a CO2 incubator.[2]
-
Stimulate the cells by adding LPS to each well at a final concentration of 1 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds like VX-765.[3][9][10]
-
Animals: DBA/1 mice are commonly used for this model.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.[3]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject the emulsion intradermally at the base of the tail.[3]
-
-
Treatment Protocol:
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., scoring each paw from 0 to 4 based on erythema and swelling).
-
At the end of the study, collect blood for cytokine analysis (IL-1β, IL-18) by ELISA.
-
Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
-
In Vivo Model: Imiquimod-Induced Skin Inflammation in Mice
This model is used to mimic psoriasis-like skin inflammation and is relevant for studying the therapeutic potential of compounds targeting the IL-23/IL-17 axis.[11][12][13]
-
Animals: BALB/c or C57BL/6 mice are often used.
-
Induction of Inflammation:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved area for a specified number of days (e.g., 5-7 days).[11]
-
-
Treatment Protocol:
-
Administer VX-765 or vehicle control orally or intraperitoneally daily, starting before or concurrently with the imiquimod application.
-
-
Assessment of Inflammation:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Measure ear thickness as an indicator of inflammation.
-
At the end of the study, collect skin biopsies for histological analysis and measurement of inflammatory cytokine expression (e.g., IL-1β, IL-17, IL-23) by qPCR or ELISA.
-
Clinical Development and Therapeutic Potential
The prodrug of this compound, Belnacasan (VX-765), has been investigated in clinical trials for inflammatory diseases. A Phase II clinical study was initiated to evaluate the safety and efficacy of VX-765 in patients with psoriasis.[1][5][14] While the detailed results of this trial have not been widely published in peer-reviewed literature, the progression to Phase II suggests a favorable safety profile and potential for efficacy.[1]
The potent and selective inhibition of caspase-1 and caspase-4 by this compound positions it as a promising therapeutic agent for a variety of inflammatory conditions where IL-1β and IL-18 play a significant pathogenic role. These include:
-
Rheumatoid Arthritis: Preclinical data in collagen-induced arthritis models demonstrate the potential of VX-765 to reduce joint inflammation and damage.[3][9]
-
Psoriasis: The initiation of a Phase II clinical trial highlights the interest in this mechanism for treating psoriatic skin inflammation.[1][5]
-
Neuroinflammatory Diseases: The ability of this compound to cross the blood-brain barrier suggests its potential utility in treating neuroinflammatory conditions.
-
Other Inflammatory Disorders: The central role of the inflammasome in various other inflammatory diseases, such as inflammatory bowel disease and cryopyrin-associated periodic syndromes (CAPS), suggests a broader therapeutic potential for this compound.
Conclusion
This compound is a potent and selective inhibitor of the inflammatory caspases, caspase-1 and caspase-4. Its mechanism of action, which involves the blockade of pro-inflammatory cytokine (IL-1β and IL-18) maturation and release, provides a targeted approach to mitigating inflammation. The extensive preclinical data, coupled with the progression of its prodrug, Belnacasan, into clinical trials, underscores the significant therapeutic potential of this compound in a range of inflammatory diseases. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. benchchem.com [benchchem.com]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Comprehensive, Multimodal Characterization of an Imiquimod‐Induced Human Skin Inflammation Model for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bristol-Myers Squibb’s Psoriasis Drug Dazzles in Phase II Clinical Trial - BioSpace [biospace.com]
- 10. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 13. research.rug.nl [research.rug.nl]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
VRT-043198: A Technical Guide for Pyroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of the inflammatory caspases, primarily caspase-1 and caspase-4.[1][2] Its targeted mechanism of action, which involves the covalent modification of the catalytic cysteine residue in the active site of these enzymes, effectively curtails the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] This specific inhibition of key mediators of pyroptosis, a lytic and inflammatory form of programmed cell death, establishes VRT-043198 as an indispensable tool for investigating inflammasome-mediated inflammatory pathways. This technical guide provides a comprehensive overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application in the study of pyroptosis.
Mechanism of Action
VRT-043198 functions as a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] The prodrug, Belnacasan, is designed to be cleaved by plasma and liver esterases, unmasking a reactive aldehyde group in VRT-043198.[4][5] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1.[1] This interaction forms a stable, yet reversible, thiohemiacetal adduct, effectively blocking the enzyme's catalytic activity.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby suppressing the inflammatory cascade.[1][6] Furthermore, the inhibition of caspase-1 by VRT-043198 directly blocks the cleavage of Gasdermin D (GSDMD), a critical step in the execution of pyroptosis that leads to the formation of pores in the cell membrane and subsequent cell lysis.[7][8]
Data Presentation
Table 1: Biochemical Activity of VRT-043198 Against Recombinant Caspases
| Target | Potency (Kᵢ) | Potency (IC₅₀) | Reference(s) |
| Caspase-1 | 0.8 nM | 0.204 nM, 11.5 nM | [4][9][10] |
| Caspase-4 | 0.6 nM | 14.5 nM | [4][10][11] |
| Caspase-5 | - | 10.6 nM | [10] |
| Caspase-8 | - | 3.3 nM | [10] |
| Caspase-9 | - | 5.07 nM | [10] |
| Caspase-10 | - | 66.5 nM | [10] |
| Caspase-14 | - | 58.5 nM | [10] |
| Caspase-3 | >100-fold selectivity | >10,000 nM | [4][9] |
| Caspase-6 | >100-fold selectivity | >10,000 nM | [4][10] |
| Caspase-7 | >100-fold selectivity | - | [4] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of VRT-043198
| Cell System | Stimulus | Measured Endpoint | Potency (IC₅₀) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β Release | 0.67 ± 0.55 nM | [1][4] |
| Human Whole Blood | LPS | IL-1β Release | 1.9 ± 0.80 nM | [1][4] |
| Human PBMCs | LPS | IL-1β Release | ~0.7 µM (for prodrug VX-765) | [12] |
Signaling Pathway
Caption: VRT-043198 inhibits canonical and non-canonical inflammasome pathways.
Experimental Protocols
In Vitro Generation of VRT-043198 from Belnacasan (VX-765)
This protocol describes the acid-catalyzed hydrolysis of the prodrug Belnacasan to its active metabolite, VRT-043198.[10]
Materials:
-
Belnacasan (VX-765)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Analytical tools for reaction monitoring (e.g., TLC or LC-MS)
-
Purification system (e.g., preparative HPLC)
-
Characterization instruments (e.g., NMR, HRMS)
Procedure:
-
Dissolution: Dissolve Belnacasan in a mixture of THF and water.[1]
-
Hydrolysis: Add dilute HCl to the solution to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique until completion.[1]
-
Purification: Purify the resulting VRT-043198 using a suitable chromatographic method.[1]
-
Characterization: Confirm the identity and purity of the synthesized VRT-043198 using NMR and HRMS.[1]
Caspase-1 Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.[1]
Materials:
-
Recombinant human caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (specific composition may vary)
-
VRT-043198
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of VRT-043198 in the assay buffer.
-
Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in the assay buffer. A final concentration of 2 nM can be used.[10]
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[1][10]
-
Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction. A substrate concentration of 5 µM can be used.[10]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for a defined period (e.g., 20-60 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).[1][10]
-
Data Analysis: Calculate the rate of reaction for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
IL-1β Release Assay in Human PBMCs
This cell-based assay measures the effect of VRT-043198 on IL-1β release from LPS-stimulated human PBMCs.[1]
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium with supplements (FBS, penicillin, streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
VRT-043198
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.[1]
-
Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[1]
-
Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.[1]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[1]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[1]
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[1]
-
Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and determine the IC₅₀ value.[1]
LDH Release Assay for Pyroptosis Quantification
This assay quantifies pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant upon membrane rupture.
Materials:
-
Cultured cells of interest
-
VRT-043198
-
Stimulus to induce pyroptosis (e.g., LPS and Nigericin)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with VRT-043198 and the pyroptosis-inducing stimulus as per the experimental design. Include positive control wells (cells treated with a lysis buffer) and negative control wells (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[13]
-
LDH Measurement: Carefully transfer a portion of the supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's protocol.[14]
-
Absorbance Reading: Incubate as recommended and then measure the absorbance at the appropriate wavelength using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control to quantify the extent of pyroptosis.[14]
Experimental Workflow
Caption: General experimental workflow for evaluating VRT-043198.
Conclusion
VRT-043198 is a highly potent and selective inhibitor of caspase-1 and caspase-4, making it an invaluable molecular probe for dissecting the intricacies of inflammasome signaling and pyroptosis. Its well-characterized mechanism of action, coupled with its efficacy in cellular and in vivo models, provides a robust platform for investigating the role of these inflammatory pathways in a multitude of diseases. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to leverage VRT-043198 in their studies of pyroptosis and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase‐1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. amyloid-peptide-25-35-human.com [amyloid-peptide-25-35-human.com]
- 8. VX765 alleviates dextran sulfate sodium-induced colitis in mice by suppressing caspase-1-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Investigating the Blood-Brain Barrier Permeability of Vrt 043198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vrt 043198 is the active metabolite of the prodrug Belnacasan (VX-765), a potent and selective inhibitor of caspase-1 and caspase-4. By targeting the inflammasome pathway and reducing the maturation of pro-inflammatory cytokines IL-1β and IL-18, this compound holds therapeutic potential for a range of neuroinflammatory and autoimmune disorders. A critical determinant of its efficacy in central nervous system (CNS) indications is its ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB permeability of this compound, summarizing key in vitro and in vivo findings to support ongoing research and development efforts.
Introduction
The blood-brain barrier (BBB) is a highly specialized and selective endothelial cell barrier that meticulously regulates the passage of substances between the systemic circulation and the central nervous system. Its integrity is crucial for maintaining brain homeostasis and protecting neural tissue from potentially harmful agents. For therapeutics targeting CNS pathologies, efficient penetration of the BBB is often a prerequisite for pharmacological activity.
This compound, the biologically active form of Belnacasan (VX-765), is a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] These enzymes are key components of the inflammasome, a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases. The potential of this compound to modulate neuroinflammation hinges on its ability to reach its target enzymes within the CNS. This guide consolidates the current understanding of this compound's BBB permeability, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of caspase-1 and caspase-4. The prodrug, Belnacasan, is hydrolyzed by esterases in plasma and the liver to yield this compound, which possesses a reactive aldehyde group.[1] This aldehyde forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby blocking its ability to cleave pro-IL-1β and pro-IL-18 into their active forms.[1]
Quantitative Data on Blood-Brain Barrier Permeability
The assessment of a compound's ability to cross the BBB involves both in vitro models that predict permeability and in vivo studies that measure its actual concentration in the CNS.
In Vitro Permeability
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and, by extension, can provide insights into BBB penetration, particularly regarding active transport mechanisms. A bi-directional Caco-2 assay was performed by Cyprotex to evaluate the permeability of this compound.[1] The results indicated that this compound has relatively low permeability in the apical to basolateral (A to B) direction and is a substrate for P-glycoprotein (P-gp) mediated efflux, as suggested by high basolateral to apical (B to A) transport.[1]
| Compound | Apparent Permeability (Papp) (A to B) (10-6 cm/s) | Apparent Permeability (Papp) (B to A) (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific quantitative data from the Cyprotex Caco-2 assay are not publicly available at the time of this guide's compilation.
In Vivo Pharmacokinetics
An in vivo study in mice investigated the pharmacokinetics of this compound in the plasma, brain, and cerebrospinal fluid (CSF) following a single intraperitoneal (IP) administration of its prodrug, Belnacasan (VX-765), at a dose of 50 mg/kg. The results demonstrated that both Belnacasan and this compound are detectable in the brain and CSF, confirming their ability to cross the blood-brain barrier.
Table 1: Pharmacokinetic Parameters of this compound in Plasma, Brain, and CSF of Mice
| Parameter | Plasma | Brain | CSF |
| Cmax (µM) | ~1.5 | ~0.8 | ~0.2 |
| Tmax (h) | 0.25 | 0.25 | 0.25 |
| AUC (µM*h) | Not Reported | Not Reported | Not Reported |
| Half-life (t½) (h) | Not Calculated | 1.0 | Not Calculated |
Data extracted from a study in C57BL/6J female mice following a single 50 mg/kg IP dose of Belnacasan (VX-765).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key experiments cited in this guide.
In Vitro Bi-directional Caco-2 Permeability Assay
This protocol provides a general methodology for assessing the bi-directional permeability of a compound across a Caco-2 cell monolayer, as would have been conducted by a contract research organization like Cyprotex.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Caco-2 cells are seeded onto the apical side of the Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER) using a voltmeter.
-
Dosing Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the transport buffer.
-
Permeability Assay (Apical to Basolateral): The culture medium is replaced with transport buffer. The dosing solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.
-
Permeability Assay (Basolateral to Apical): The dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.
-
Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
In Vivo Pharmacokinetic Study in Mice
This protocol describes the methodology used to determine the concentration of this compound in the plasma, brain, and CSF of mice following the administration of its prodrug, Belnacasan.
Materials:
-
Belnacasan (VX-765)
-
Vehicle for formulation (e.g., 20% Cremophor in dH2O)
-
C57BL/6J female mice
-
Anesthetics
-
Equipment for blood, brain, and CSF collection
-
Homogenizer for brain tissue
-
LC-MS/MS system for analysis
Procedure:
-
Drug Formulation: Belnacasan (VX-765) is dissolved in the vehicle to the desired concentration for intraperitoneal injection.
-
Animal Dosing: A single 50 mg/kg dose of the Belnacasan formulation is administered to each mouse via intraperitoneal injection.
-
Time Points and Sample Collection: Groups of mice (n=2 per time point) are euthanized at predetermined times post-dose (e.g., 0.25, 0.5, 1, 3, 6, 8, and 24 hours).
-
Blood Collection and Plasma Preparation: Whole blood is collected via cardiac puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Brain Tissue Collection and Homogenization: The whole brain is rapidly excised, weighed, and homogenized in a suitable buffer.
-
Cerebrospinal Fluid (CSF) Collection: CSF is collected from the cisterna magna.
-
Sample Analysis: The concentrations of Belnacasan and this compound in plasma, brain homogenate supernatant, and CSF are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
Discussion and Conclusion
The available evidence strongly indicates that this compound, the active metabolite of Belnacasan, is capable of crossing the blood-brain barrier and reaching the central nervous system. In vivo pharmacokinetic studies in mice have provided quantitative data demonstrating the presence of this compound in both brain tissue and cerebrospinal fluid following systemic administration of the prodrug. These findings are significant for the potential therapeutic application of this compound in neuroinflammatory conditions.
The in vitro data from the Caco-2 assay, while not fully publicly available, suggests that the permeability of this compound is likely modulated by active efflux transporters such as P-glycoprotein. This is a critical consideration for drug development, as co-administration with P-gp inhibitors could potentially enhance the CNS exposure of this compound.
References
Vrt 043198: A Technical Whitepaper on the Potent and Selective Caspase-1/4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vrt 043198 is the active metabolite of the orally bioavailable prodrug VX-765 (Belnacasan), developed by Vertex Pharmaceuticals.[1][2] It is a potent, selective, and reversible inhibitor of the caspase-1 subfamily of cysteine proteases, particularly caspase-1 and caspase-4.[1][3] By inhibiting these key enzymes in the inflammatory cascade, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] This targeted mechanism of action has positioned this compound and its parent compound, VX-765, as significant tools for investigating inflammatory pathways and as potential therapeutic agents for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the history, development, mechanism of action, and experimental data related to this compound.
History and Development
This compound emerged from research programs at Vertex Pharmaceuticals aimed at developing inhibitors of interleukin-converting enzyme (ICE), now known as caspase-1, as a therapeutic strategy for inflammatory diseases.[4][5] Recognizing the therapeutic potential of targeting IL-1β and IL-18 production, the focus was placed on developing small molecule inhibitors of caspase-1.
The prodrug VX-765 was developed to enhance oral bioavailability, which is rapidly converted to the active metabolite, this compound, by plasma and liver esterases in vivo.[1][3] VX-765 has undergone Phase II clinical trials for the treatment of psoriasis and treatment-resistant partial epilepsy.[6][7][8] While the detailed results of these trials have not been extensively published in peer-reviewed literature, company press releases have indicated that the compound was generally well-tolerated.[7] However, a follow-up Phase IIb study in epilepsy was terminated by the sponsor, and the current development status of VX-765 is not publicly disclosed.[2]
Mechanism of Action
This compound functions as a covalent, reversible inhibitor of caspase-1 and caspase-4. The prodrug, VX-765, is designed to be cleaved by esterases, which unmasks a reactive aldehyde group in this compound.[4][9] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active site of the caspase. This interaction forms a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[4]
A key feature of this compound is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9), minimizing the potential for off-target effects related to apoptosis.[3][10]
Data Presentation
In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target Enzyme | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) | Reference(s) |
| Caspase-1 (ICE) | Enzyme Inhibition | 0.8 nM | 0.2 nM, 11.5 nM | [3][4][11] |
| Caspase-4 | Enzyme Inhibition | 0.6 nM | 14.5 nM | [3][11] |
| Caspase-5 | Enzyme Inhibition | - | 10.6 nM | [11] |
| Caspase-3 | Enzyme Inhibition | - | >10,000 nM | [3] |
| Caspase-6 | Enzyme Inhibition | - | >10,000 nM | [3] |
| Caspase-7 | Enzyme Inhibition | - | >10,000 nM | [3] |
| Caspase-8 | Enzyme Inhibition | - | >10,000 nM | [3] |
| Caspase-9 | Enzyme Inhibition | - | >10,000 nM | [3] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Cellular Activity of this compound
| Cell Type | Stimulation | Measured Effect | Potency (IC₅₀) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β Release | 0.67 ± 0.55 nM | [3] |
| Human Whole Blood | Lipopolysaccharide (LPS) | IL-1β Release | 1.9 ± 0.80 nM | [3] |
Mandatory Visualizations
Metabolic Conversion of VX-765 to this compound
Caption: Metabolic activation of the prodrug VX-765 to its active form, this compound.
This compound Inhibition of the Caspase-1 Inflammasome Pathway
Caption: this compound blocks inflammation by inhibiting active Caspase-1.
Experimental Workflow for In Vitro Caspase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against Caspase-1.
Experimental Protocols
In Vitro Conversion of VX-765 to this compound
This protocol describes the in vitro hydrolysis of the prodrug VX-765 to its active metabolite this compound for research purposes.[1][4]
-
Dissolution of VX-765: Dissolve VX-765 in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acid Hydrolysis: Treat the VX-765 solution with a dilute acid, such as hydrochloric acid (HCl), to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.
-
Reaction Monitoring: Monitor the conversion of VX-765 to this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Purification: Once the reaction is complete, purify the resulting this compound using standard chromatographic techniques.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against purified caspase-1.[1][4][12]
-
Materials:
-
Recombinant human caspase-1
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
This compound
-
Assay buffer (optimized for caspase activity)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted this compound. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This protocol describes an in vivo model to evaluate the efficacy of VX-765 in inhibiting LPS-induced cytokine release in mice.[3][13]
-
Animals: Naïve male CD-1 mice (or other suitable strain).
-
Materials:
-
VX-765
-
Vehicle for oral gavage
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
-
Protocol:
-
Compound Administration: Administer VX-765 (e.g., 25, 50, 100, or 200 mg/kg) or vehicle to the mice via oral gavage.
-
LPS Challenge: One hour after compound administration, induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 2 mg/kg) dissolved in sterile saline. The control group should receive an i.p. injection of sterile saline.
-
Blood Collection: At a specified time point after the LPS challenge (e.g., 2-4 hours), collect blood samples from the mice.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of IL-1β and other relevant cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Compare the cytokine levels in the VX-765-treated groups to the vehicle-treated, LPS-challenged group to determine the in vivo efficacy of the compound.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of caspase-1 and caspase-4. Its ability to block the production of key inflammatory cytokines, IL-1β and IL-18, makes it an invaluable research tool for dissecting the role of the inflammasome in various physiological and pathological processes. The development of its orally bioavailable prodrug, VX-765, has enabled in vivo studies and clinical investigations into its therapeutic potential for a range of inflammatory disorders. This technical guide provides a comprehensive summary of the essential data and methodologies for the effective utilization of this compound in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VRT-043198 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Vertex Announces Completion of Phase 2 Study of VX-765 in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. VX-765--a-novel--investigational-anti-inflammatory-agent-which-inhibits-IL-1?-production--Proof-of-concept-trial-for-refractory-partial-onset-seizures [aesnet.org]
- 9. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. VRT-043198 Ameliorates Surgery-Induced Neurocognitive Disorders by Restoring the NGF and BNDF Expression in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Methodological & Application
Application Notes and Protocols for Vrt-043198 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vrt-043198 is the active metabolite of the prodrug Belnacasan (VX-765) and a potent, selective, and cell-permeable inhibitor of caspase-1 and caspase-4.[1][2][3] These caspases are critical mediators of inflammation through their role in the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] Vrt-043198 exerts its inhibitory effect by covalently modifying the catalytic cysteine residue within the active site of these enzymes.[1][3] Its high selectivity for inflammatory caspases over apoptotic caspases minimizes off-target effects related to apoptosis.[2] These characteristics make Vrt-043198 an invaluable tool for in vitro studies of inflammasome-mediated inflammatory pathways and for the development of therapeutics targeting inflammatory and autoimmune diseases.[1][5]
Data Presentation
Biochemical Activity of Vrt-043198
| Target | Inhibition Constant (Ki) | Notes |
| Caspase-1 (ICE) | 0.8 nM[2][6] | Potent inhibition of the primary target. |
| Caspase-4 | 0.6 nM[2][6] | Similar high potency against another inflammatory caspase. |
Cellular Activity of Vrt-043198
| Cell System | Stimulus | Measured Endpoint | Potency (IC50) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β Release | 0.67 ± 0.55 nM[2] |
| Human Whole Blood | Lipopolysaccharide (LPS) | IL-1β Release | 1.9 ± 0.80 nM[2] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway
Vrt-043198 targets the inflammasome signaling pathway, a key component of the innate immune response. The NLRP3 inflammasome, for example, is a multi-protein complex that, upon activation by various stimuli, facilitates the activation of caspase-1. Activated caspase-1 then cleaves the precursor forms of IL-1β and IL-18 into their mature, active forms, which are subsequently secreted from the cell to promote inflammation. Vrt-043198 directly inhibits the enzymatic activity of caspase-1, thereby blocking the production of mature IL-1β and IL-18.
Caption: Vrt-043198 inhibits Caspase-1, blocking cytokine maturation.
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of Vrt-043198 against purified recombinant caspase-1.
Materials:
-
Recombinant human caspase-1
-
Vrt-043198
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (optimized for caspase activity)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Vrt-043198 in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted Vrt-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the caspase-1 fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of IL-1β Release from Human PBMCs
This protocol describes how to assess the efficacy of Vrt-043198 in a cellular context by measuring the inhibition of IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
Vrt-043198
-
Lipopolysaccharide (LPS)
-
ATP
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Vrt-043198 for 1 hour at 37°C in a CO2 incubator.[1]
-
Priming: Add LPS to a final concentration of 1 µg/mL to prime the inflammasome and incubate for 4 hours at 37°C.
-
Inflammasome Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome and incubate for an additional 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
IL-1β Measurement: Quantify the amount of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of Vrt-043198 compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of Vrt-043198.
Caption: Workflow for Vrt-043198 in vitro biochemical and cellular assays.
References
Vrt 043198 dosage and administration for in vivo studies
Application Notes: Vrt 043198 for In Vivo Research
Introduction
This compound is a potent and selective inhibitor of the interleukin-converting enzyme (ICE)/caspase-1 subfamily of cysteine proteases.[1] It is the active metabolite of the prodrug VX-765 (Belnacasan), which is rapidly converted to this compound by plasma and liver esterases following administration.[1][2] This high selectivity for inflammatory caspases (caspase-1 and caspase-4) over apoptotic caspases makes it a valuable tool for studying inflammatory diseases with a reduced risk of inducing apoptosis.[3] this compound has demonstrated efficacy in a variety of preclinical animal models, including those for inflammatory conditions, neurodegenerative diseases, and myocardial infarction.[4][5][6]
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting caspase-1, a key enzyme in the innate immune response.[7] Caspase-1 is activated within multi-protein complexes called inflammasomes, which assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7]
Once active, caspase-1 is responsible for two main processes:
-
Cytokine Maturation : It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][7] These cytokines are potent mediators of inflammation.
-
Pyroptosis : It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, resulting in a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[7]
By binding to the catalytic site of caspase-1, this compound blocks these downstream events, leading to a significant reduction in the release of IL-1β and IL-18 and preventing pyroptotic cell death.[2][7]
Caption: this compound mechanism of action in inhibiting the Caspase-1 pathway.
Quantitative Data Summary
Table 1: In Vivo and Ex Vivo Dosages of this compound and Prodrug VX-765
| Compound | Animal Model | Disease Model | Dosage Range | Administration Route | Outcome | Reference |
| VX-765 | CD-1 Mice | LPS-Induced Inflammation | 25-200 mg/kg | Oral Gavage | Reduced serum IL-1β | [1] |
| VX-765 | J20 AD Mice | Alzheimer's Disease | 50 mg/kg | Intraperitoneal (IP) | Reversed cognitive deficits | [8] |
| VX-765 | Rats | Myocardial I/R | Not Specified | Intravenous (IV) | Reduced infarct size | [5] |
| This compound | C57/BL Mice | Perioperative Neurocognitive Disorders | 1, 10, 100 mg/kg | Intraperitoneal (IP) | Improved cognitive function | [9] |
| This compound | Isolated Rat Hearts | Myocardial I/R | 9 µM | Perfusate | Cardioprotective | [5] |
I/R: Ischemia/Reperfusion
Table 2: Pharmacokinetic Parameters after a Single 50 mg/kg IP Injection of VX-765 in Mice
| Compartment | Compound | Tmax (h) | Cmax (µM) | AUC (µM·h) | t½ (h) |
| Plasma | VX-765 | 0.25 | 0.38 ± 0.17 | 0.70 ± 0.05 | 3.2 |
| This compound | 0.25 | 196.4 ± 4.5 | 119.5 ± 25.4 | NR | |
| Brain | VX-765 | 0.25 | 0.18 ± 0.06 | 0.25 ± 0.02 | NQ |
| This compound | 0.25 | 8.3 ± 0.9 | 8.6 ± 0.2 | 1.0 | |
| CSF | VX-765 | 0.25 | 0.06 ± 0.02 | 0.10 ± 0.02 | NQ |
| This compound | 0.50 | 27.2 ± 1.5 | 40.7 ± 1.2 | NR |
Data adapted from a study in J20 AD mouse model.[8] Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t½: Half-life; NR: Not Reported; NQ: Not Quantifiable.
Protocols: In Vivo Administration and Experimental Workflows
Caption: General experimental workflow for in vivo studies using this compound.
Protocol 1: LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the efficacy of orally administered VX-765 (prodrug of this compound) in reducing systemic inflammation induced by lipopolysaccharide (LPS).
Materials:
-
VX-765 powder
-
Solvents: DMSO, PEG300, Tween-80, Saline[1]
-
LPS from E. coli (e.g., serotype 0111:B4)[1]
-
Male CD-1 mice[1]
-
Oral gavage needles
-
Standard laboratory equipment for injections and blood collection
Compound Preparation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]
-
Prepare a stock solution of VX-765 in DMSO (e.g., 45 mg/mL).
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
-
Prepare fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Experimental Procedure:
-
Animal Acclimatization: Allow male CD-1 mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, VX-765 at 25, 50, 100, 200 mg/kg).
-
Compound Administration: Administer the prepared VX-765 formulation or vehicle to the mice via oral gavage.[1] The volume is typically 5-10 mL/kg depending on the final concentration.
-
LPS Challenge: One hour after compound administration, inject mice intravenously (i.v.) with 2 mg/kg of LPS dissolved in sterile saline.[1]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Endpoint Analysis: Process the blood to obtain serum. Analyze serum levels of IL-1β using a commercially available ELISA kit to determine the effect of treatment.
Protocol 2: Neuroinflammation Model in Aged Mice
Objective: To assess the therapeutic potential of this compound in a model of surgery-induced neurocognitive decline in aged mice.[9]
Materials:
-
This compound powder
-
Sterile saline for injection
-
20-month-old male C57/BL mice[9]
-
Surgical equipment for abdominal exploratory laparotomy
-
Anesthetics (e.g., isoflurane)
-
Standard laboratory equipment for injections and behavioral testing (e.g., Morris water maze)
Compound Preparation:
-
Dissolve this compound powder in a suitable vehicle (e.g., sterile saline, potentially with a small amount of a solubilizing agent if necessary, though the reference study used intraperitoneal administration without specifying a complex vehicle).[9]
-
Prepare solutions to deliver doses of 1, 10, and 100 mg/kg in a standard injection volume (e.g., 10 mL/kg).[9]
Experimental Procedure:
-
Animal Acclimatization: Acclimate aged mice to the housing conditions for at least two weeks. Handle them daily for several days before the experiment to reduce stress.
-
Grouping: Randomly assign mice to experimental groups (e.g., Sham + Vehicle, Surgery + Vehicle, Surgery + this compound at 1, 10, 100 mg/kg).
-
Surgical Procedure (Abdominal Exploratory Laparotomy):
-
Anesthetize a mouse with isoflurane.
-
Make a midline incision to open the abdominal cavity.
-
Systematically explore the abdominal contents for a set period (e.g., 10 minutes).
-
Close the incision with sutures.
-
Sham-operated mice undergo anesthesia and a skin incision without opening the abdominal wall.
-
-
Compound Administration: Immediately after the surgery, administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.[9]
-
Post-Operative Care: Monitor the animals closely for recovery. Provide appropriate analgesia as required by institutional guidelines.
-
Endpoint Analysis (Short-term): At 24 hours post-surgery, a subset of animals can be euthanized to collect brain tissue (hippocampus) and blood. Analyze samples for caspase-1 activity and levels of IL-1β and IL-18.[9]
-
Endpoint Analysis (Long-term): At 30 days post-surgery, evaluate cognitive function using the Morris water maze test to assess learning and memory. Following behavioral testing, brain tissue can be collected for neuronal counts and analysis of neurotrophic factors (NGF, BDNF).[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 244133-31-1 | BV165183 | Biosynth [biosynth.com]
- 7. mouse-tissue-lysis.com [mouse-tissue-lysis.com]
- 8. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VRT-043198 Ameliorates Surgery-Induced Neurocognitive Disorders by Restoring the NGF and BNDF Expression in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Vrt 043198 stock solutions and working dilutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working dilutions of Vrt 043198, a potent and selective inhibitor of caspase-1 and caspase-4. Adherence to these guidelines will ensure solution stability and experimental reproducibility.
Compound Information
This compound is the active metabolite of the prodrug VX-765 (Belnacasan).[1][2][3] It functions as a reversible, covalent inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory signaling pathway.[3][4] By inhibiting these caspases, this compound blocks the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 244133-31-1[2][5] |
| Molecular Formula | C₂₂H₂₉ClN₄O₆[2][5] |
| Molecular Weight | 480.94 g/mol [2][5] |
| Solubility | Soluble in DMSO (up to 100 mg/mL); insoluble in water.[2][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years.[2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] |
Preparation of this compound Stock Solutions
For in vitro experiments, this compound is typically prepared in a high-concentration stock solution using Dimethyl Sulfoxide (DMSO).
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 10 mM | 4.81 mg | 1 mL |
| 20 mM | 9.62 mg | 1 mL |
| 50 mM | 24.05 mg | 1 mL |
| 100 mM | 48.09 mg | 1 mL |
Note: The molecular weight of this compound is 480.94 g/mol . Calculations are based on the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh 4.81 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Preparation of Working Dilutions
Working dilutions should be prepared fresh for each experiment from the stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Experimental Protocol: Preparation of a 10 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to create a 10 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate solution to your experimental wells to achieve the final working concentration. For instance, to achieve a final concentration of 100 nM in a 1 mL well, add 10 µL of the 10 µM intermediate solution.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
In Vitro Application Example: IL-1β Release Assay
This compound is frequently used to inhibit IL-1β release from immune cells, such as human peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).[3]
Table 3: Typical Experimental Concentrations for an IL-1β Release Assay
| Parameter | Recommended Range |
| Cell Type | Human PBMCs |
| Cell Seeding Density | 1-2 x 10⁵ cells/well in a 96-well plate[3] |
| Pre-incubation with this compound | 1 hour[3] |
| This compound Working Concentration | 0.1 nM - 1000 nM |
| Stimulus | LPS (10-100 ng/mL)[3] |
| Incubation Time | 18-24 hours[3] |
| Readout | IL-1β levels in supernatant (measured by ELISA)[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Detection of Caspase-1 Cleavage by Western Blot Following Vrt-043198 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system utilizes inflammasomes, which are cytosolic multi-protein complexes, to detect pathogenic microorganisms and sterile stressors. The NLRP3 inflammasome is a key component of this system and, upon activation, facilitates the cleavage of pro-caspase-1 into its active form. Activated caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Vrt-043198, the active metabolite of the prodrug VX-765, is a potent and selective inhibitor of caspase-1 and caspase-4.[1][2] By inhibiting caspase-1 activity, Vrt-043198 effectively blocks the release of IL-1β and IL-18, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[1][3]
Western blotting is the gold-standard technique for detecting the cleavage of caspase-1, a hallmark of inflammasome activation.[4] This application note provides a detailed protocol for inducing NLRP3 inflammasome activation in the human monocytic cell line THP-1, treating the cells with Vrt-043198 to inhibit caspase-1 activity, and subsequently detecting the cleavage of caspase-1 by Western blot.
Signaling Pathway and Inhibitor Action
The canonical NLRP3 inflammasome activation pathway is a two-step process. The first step, "priming," is typically initiated by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli, including pore-forming toxins like nigericin (B1684572), which cause potassium efflux from the cell. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. Pro-caspase-1 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Vrt-043198 exerts its inhibitory effect by directly targeting the active site of caspase-1, thereby preventing the processing of its downstream substrates.
Caption: NLRP3 inflammasome activation and Vrt-043198 inhibition.
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol, from cell culture to data analysis.
Caption: Western blot workflow for caspase-1 cleavage detection.
Materials and Reagents
| Reagent | Suggested Supplier | Catalog Number |
| THP-1 cell line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| Nigericin sodium salt | Sigma-Aldrich | N7143 |
| Vrt-043198 | MedchemExpress | HY-10363 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| 4-20% Mini-PROTEAN® TGX™ Precast Gels | Bio-Rad | 4561096 |
| Trans-Blot® Turbo™ Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Tris Buffered Saline with Tween® 20 (TBST) | Bio-Rad | 1706435 |
| Anti-Caspase-1 (cleaved Asp297) Antibody | Cell Signaling Technology | #4199 |
| Anti-β-Actin Antibody | Cell Signaling Technology | #4970 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705061 |
Detailed Experimental Protocol
Cell Culture and Treatment
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Vrt-043198 Treatment: After differentiation, replace the medium with fresh RPMI-1640. Pre-incubate the cells with the desired concentrations of Vrt-043198 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. Vrt-043198 has an IC50 in the low nanomolar range for IL-1β release, so a concentration range from high nanomolar to low micromolar is appropriate to demonstrate dose-dependent inhibition.[1]
-
Priming: Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.[5][6][7]
-
Activation: Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM and incubate for 45-60 minutes.[5][6][8]
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.[9][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11][12][13]
-
Prepare a standard curve using the provided bovine serum albumin (BSA) standards.
-
Based on the calculated concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) using RIPA buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. For example, mix 15 µL of lysate with 5 µL of 4X Laemmli buffer.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.
-
Run the gel at 150V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a semi-dry or wet transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-1 (p20 subunit), diluted 1:1000 in 5% non-fat dry milk/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted 1:2000 in 5% non-fat dry milk/TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Stripping and Reprobing for Loading Control
-
To ensure equal protein loading, the membrane can be stripped and reprobed for a loading control protein, such as β-actin.
-
Stripping: Wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween20, pH 2.2 in 1 L of water) for 10-20 minutes at room temperature.[14]
-
Wash the membrane thoroughly with PBS and then TBST.
-
Re-blocking: Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.
-
Reprobing: Incubate the membrane with the primary antibody for the loading control (e.g., anti-β-actin, diluted 1:1000) for 1 hour at room temperature.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands can be performed using image analysis software (e.g., ImageJ). The intensity of the cleaved caspase-1 p20 band should be normalized to the intensity of the corresponding loading control band (β-actin).
Table 1: Experimental Groups and Treatment Conditions
| Group | PMA (100 ng/mL) | Vrt-043198 | LPS (1 µg/mL) | Nigericin (10 µM) |
| 1. Control | + | - | - | - |
| 2. LPS + Nigericin | + | Vehicle (DMSO) | + | + |
| 3. Vrt-043198 (0.1 µM) | + | 0.1 µM | + | + |
| 4. Vrt-043198 (1 µM) | + | 1 µM | + | + |
| 5. Vrt-043198 (10 µM) | + | 10 µM | + | + |
Table 2: Densitometry Analysis of Cleaved Caspase-1 (p20) Expression
| Group | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Mean | Standard Deviation |
| 1. Control | |||||
| 2. LPS + Nigericin | |||||
| 3. Vrt-043198 (0.1 µM) | |||||
| 4. Vrt-043198 (1 µM) | |||||
| 5. Vrt-043198 (10 µM) |
Normalized Intensity = (Intensity of p20 band) / (Intensity of β-actin band)
Expected Results
Upon activation with LPS and nigericin, a distinct band corresponding to the cleaved p20 subunit of caspase-1 (approximately 20-22 kDa) should be detectable in the Western blot. The intensity of this band is expected to decrease in a dose-dependent manner in cells pre-treated with Vrt-043198, demonstrating the inhibitory effect of the compound on caspase-1 cleavage. The full-length pro-caspase-1 will appear as a band at approximately 45 kDa. A representative diagram of the expected Western blot results is shown below.
Caption: Diagram of expected Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. nsjbio.com [nsjbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. SOP for BCA protein assay and western immunoblotting [protocols.io]
- 12. researchhub.com [researchhub.com]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. abcam.com [abcam.com]
Application Note: Quantifying Interleukin-1β (IL-1β) Inhibition by Vrt 043198 Using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response and implicated in numerous autoimmune and inflammatory diseases.[1][2] Its production is tightly regulated, primarily through the activation of multi-protein complexes known as inflammasomes.[3][4] The NLRP3 inflammasome, upon sensing pathogenic or endogenous danger signals, activates caspase-1.[4][5] Active caspase-1, also known as Interleukin-Converting Enzyme (ICE), then proteolytically cleaves the inactive precursor, pro-IL-1β, into its mature, biologically active form, which is subsequently secreted.[1][5][6]
Vrt 043198 is the active metabolite of the prodrug VX-765 (Belnacasan) and functions as a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of caspases.[3][7][8] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β, positioning it as a valuable tool for studying inflammatory pathways and as a potential therapeutic agent.[3][9] This document provides a detailed protocol for measuring the inhibitory activity of this compound on IL-1β secretion from stimulated immune cells using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: this compound Inhibition of the IL-1β Pathway
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting caspase-1. The canonical pathway for IL-1β production involves two signals. The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of pro-IL-1β and NLRP3 via NF-κB.[4][5] A second signal triggers the assembly of the NLRP3 inflammasome, which activates pro-caspase-1 into its active form, caspase-1.[5] this compound covalently modifies the catalytic cysteine residue in the active site of caspase-1, preventing it from cleaving pro-IL-1β into mature IL-1β, thereby inhibiting its release.[3][8]
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates high potency and selectivity for caspase-1. The following tables summarize its key quantitative inhibitory data from published studies.
Table 1: this compound In Vitro Enzyme Inhibition
| Target Enzyme | Inhibition Constant (Ki) | IC₅₀ |
|---|---|---|
| Caspase-1 / ICE | 0.8 nM[7] | 11.5 nM[1] |
| Caspase-4 | 0.6 nM[7] | - |
| Caspase-3, -6 to -9 | 100 to 10,000-fold lower affinity[7] | >16,000 nM |
Table 2: this compound Cellular IL-1β Release Inhibition
| Cell Type | Condition | IC₅₀ |
|---|---|---|
| Human PBMCs | LPS-stimulated | 0.67 ± 0.55 nM[7] |
| Human Whole Blood | LPS-stimulated | 1.9 ± 0.80 nM[7] |
Experimental Protocols
This section outlines a comprehensive protocol to assess the dose-dependent inhibition of IL-1β secretion by this compound from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Overall Experimental Workflow
The experiment follows a logical progression from cell preparation and treatment to final data analysis.
Materials and Reagents
-
Cells: Freshly isolated human PBMCs or a monocytic cell line (e.g., THP-1).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Human IL-1β Sandwich ELISA Kit: Includes pre-coated 96-well plate, detection antibody, standard, streptavidin-HRP, buffers, TMB substrate, and stop solution.[10][11][12]
-
Equipment: Cell culture incubator, centrifuge, microplate reader, multichannel pipettes.
Detailed Protocol
Part 1: Cell Culture and Treatment
-
Cell Seeding: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in culture medium and seed into a 96-well flat-bottom culture plate at a density of 2 x 10⁵ cells/well. Incubate for 2 hours at 37°C, 5% CO₂ to allow monocytes to adhere.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a "vehicle control" well containing only the medium with 0.1% DMSO.
-
Inhibitor Pre-treatment: Add the diluted this compound solutions (e.g., concentrations ranging from 0.01 nM to 100 nM) to the appropriate wells. Incubate for 1 hour at 37°C, 5% CO₂.
-
Cell Stimulation: Prepare a working solution of LPS (e.g., 100 ng/mL final concentration) in culture medium. Add LPS to all wells except the "unstimulated control" wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for IL-1β production and secretion.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well for IL-1β analysis. Samples can be stored at -80°C if not analyzed immediately.[13][14]
Part 2: IL-1β Sandwich ELISA
This protocol is based on a typical commercial sandwich ELISA kit.[13][15][16][17] Always refer to the specific manufacturer's instructions.
-
Standard Curve Preparation: Reconstitute the IL-1β standard as per the kit instructions. Perform serial dilutions to create a standard curve (e.g., from 250 pg/mL down to ~4 pg/mL). Add 100 µL of each standard, blank (diluent buffer), and collected supernatant samples to the appropriate wells of the antibody-coated plate.[11]
-
Incubation: Cover the plate and incubate for 2-3 hours at room temperature or as specified by the kit.[13]
-
Washing: Aspirate the liquid from each well. Wash the wells 3-5 times with 300 µL of wash buffer per well.[16]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[16]
-
Washing: Repeat the wash step (Step 3).
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 30 minutes at room temperature.[13]
-
Washing: Repeat the wash step (Step 3), ensuring a thorough final wash.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.[13][15]
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Part 3: Data Analysis
-
Standard Curve: Subtract the mean OD of the blank from all standard and sample ODs. Plot the corrected OD values versus the known concentrations of the IL-1β standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate IL-1β Concentrations: Interpolate the IL-1β concentration for each sample from the standard curve.
-
Determine Percent Inhibition: Calculate the percentage of IL-1β inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - [IL-1β]Sample / [IL-1β]Vehicle Control) * 100
-
Calculate IC₅₀: Plot the percent inhibition against the log concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of IL-1β secretion.
Conclusion
This application note provides a robust framework for quantifying the inhibitory effect of this compound on IL-1β production. By combining a cell-based stimulation assay with a sensitive sandwich ELISA, researchers can accurately determine the potency (IC₅₀) of this compound and similar caspase-1 inhibitors. This protocol is essential for professionals in immunology and drug development engaged in the characterization of novel anti-inflammatory compounds targeting the inflammasome pathway.
References
- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biospective.com [biospective.com]
- 5. mdpi.com [mdpi.com]
- 6. Interleukin 1 beta - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. This compound | 244133-31-1 | BV165183 | Biosynth [biosynth.com]
- 10. affigen.com [affigen.com]
- 11. mpbio.com [mpbio.com]
- 12. stemcell.com [stemcell.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Human Interleukin 1β (IL-1β) Elisa Kit – AFG Scientific [afgsci.com]
- 15. genfollower.com [genfollower.com]
- 16. mabtech.com [mabtech.com]
- 17. scribd.com [scribd.com]
Vrt-043198: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vrt-043198, the active metabolite of the prodrug VX-765 (Belnacasan), is a potent and selective inhibitor of caspase-1 and caspase-4. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of inflammasome-mediated neuroinflammation in a variety of central nervous system (CNS) disorders. Vrt-043198 exerts its anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), key mediators of pyroptosis, a lytic and inflammatory form of programmed cell death. This document provides detailed application notes and experimental protocols for the use of Vrt-043198 and its prodrug VX-765 in neuroinflammation research.
Mechanism of Action
Vrt-043198 is a peptidomimetic that acts as a covalent, irreversible inhibitor of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammasome signaling pathway. Upon activation by various stimuli, such as pathogens or cellular stress, inflammasome complexes (e.g., NLRP3) assemble and activate pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are potent mediators of inflammation. Additionally, caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[2] By inhibiting caspase-1, Vrt-043198 effectively blocks these downstream inflammatory events.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Vrt-043198 Ki for Caspase-1 | 0.8 nM | Human | MedChemExpress |
| Vrt-043198 Ki for Caspase-4 | 0.6 nM | Human | MedChemExpress |
| VX-765 IC50 for Caspase-1 | 3.68 nM | In vitro | [3] |
| Vrt-043198 IC50 for Caspase-1 | 9.91 nM | In vitro | [3] |
| Vrt-043198 IC50 for IL-1β release | 0.67 ± 0.55 nM | Human PBMCs | MedChemExpress |
| Vrt-043198 IC50 for IL-1β release | 1.9 ± 0.80 nM | Human whole blood | MedChemExpress |
| VX-765 Brain Concentration (Cmax) | ~2-5 µM | J20 AD mouse model (50 mg/kg) | [3] |
| Vrt-043198 Brain Concentration (Cmax) | ~2-5 µM | J20 AD mouse model (50 mg/kg) | [3] |
| Vrt-043198 Brain Half-life (t1/2) | 1 hour | Mouse | [3] |
Signaling Pathway
Caption: Vrt-043198 inhibits Caspase-1, blocking neuroinflammation.
Experimental Protocols
In Vivo Applications
1. Spinal Cord Injury (SCI) Mouse Model
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of VX-765 in a contusive SCI model.
-
Animal Model: Adult C57BL/6 mice.
-
SCI Induction: A moderate contusive SCI is induced at the T9 vertebral level using an Infinite Horizon Impactor (50 kdynes force). Sham-operated animals undergo laminectomy without the contusion.[4]
-
Drug Preparation and Administration:
-
VX-765 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Administer VX-765 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately after SCI and then daily for 7 consecutive days.[4]
-
-
Outcome Measures:
-
Behavioral Analysis: Assess motor function recovery using the Basso Mouse Scale (BMS) at regular intervals post-SCI.
-
Histology and Immunohistochemistry: At the study endpoint (e.g., 28 days post-SCI), perfuse animals and collect spinal cord tissue. Perform staining for:
-
Neuronal survival: NeuN staining.
-
Myelination: Luxol Fast Blue (LFB) staining.
-
Microglia/Macrophage activation: Iba1 and CD68 staining.[4]
-
Astrocyte activation: Glial fibrillary acidic protein (GFAP) staining.
-
-
Biochemical Analysis: At an early time point (e.g., 24 hours post-SCI), collect spinal cord tissue for:
-
Caption: Workflow for VX-765 in a mouse model of spinal cord injury.
2. Traumatic Brain Injury (TBI) Mouse Model
-
Objective: To investigate the effect of VX-765 on pyroptosis and neuroinflammation following TBI.
-
Animal Model: Adult male C57BL/6 mice.
-
TBI Induction: A controlled cortical impact (CCI) model is used to induce a focal brain injury.
-
Drug Administration: VX-765 (e.g., 50 mg/kg, i.p.) or vehicle is administered at a specified time post-TBI (e.g., 30 minutes).[6]
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using tests like the modified neurological severity score (mNSS) and rotarod test.
-
Brain Water Content: Measure brain edema at 24 hours post-TBI.
-
Immunohistochemistry: At 24 or 72 hours post-TBI, assess:
-
Microglial activation: Iba1 staining.
-
Pyroptosis: Co-localization of caspase-1 and neuronal (NeuN) or glial markers.
-
-
Western Blot: Analyze protein levels of NLRP3, caspase-1, GSDMD, IL-1β, and IL-18 in the cortical tissue surrounding the injury site.[6]
-
In Vitro Applications
1. Primary Microglia Culture and Activation Assay
-
Objective: To assess the effect of Vrt-043198 on inflammasome activation and cytokine release in primary microglia.
-
Cell Culture:
-
Isolate primary microglia from the cortices of neonatal (P0-P2) mice.
-
Culture mixed glial cells for 10-14 days, then isolate microglia by shaking.
-
Plate purified microglia at a density of 5 x 105 cells/well in a 12-well plate.[7]
-
-
Experimental Procedure:
-
Prime microglia with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Pre-treat the cells with various concentrations of Vrt-043198 (e.g., 1 nM - 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the inflammasome with ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 5 µM) for 1 hour.[2]
-
-
Outcome Measures:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-1β and IL-18 using ELISA.
-
Western Blot: Lyse the cells and analyze the levels of cleaved caspase-1 and mature IL-1β in the cell lysates and supernatant.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for ASC specks, a hallmark of inflammasome activation.
-
2. Astrocyte Inflammation Model
-
Objective: To determine the effect of Vrt-043198 on inflammatory responses in astrocytes.
-
Cell Culture:
-
Isolate primary astrocytes from the cortices of neonatal mice.
-
Culture until confluent and purify by shaking to remove microglia.
-
-
Experimental Procedure:
-
Treat astrocytes with a pro-inflammatory stimulus such as LPS (e.g., 1 µg/mL) or a combination of cytokines (e.g., TNF-α and IL-1α) to induce a reactive phenotype.
-
Co-treat with Vrt-043198 at various concentrations.
-
-
Outcome Measures:
-
Gene Expression Analysis: Perform qPCR to measure the mRNA levels of pro-inflammatory genes such as Il1b, Il6, and Tnf.
-
Cytokine/Chemokine Release: Use a multiplex immunoassay to measure the secretion of a panel of inflammatory mediators into the culture medium.
-
Immunocytochemistry: Stain for GFAP to assess astrocyte reactivity and morphology.
-
Conclusion
Vrt-043198 is a powerful research tool for elucidating the role of caspase-1-mediated neuroinflammation in the pathophysiology of various CNS disorders. The protocols outlined in this document provide a framework for investigating the therapeutic potential of targeting the inflammasome pathway in preclinical models of neurological disease. Researchers should optimize these protocols based on their specific experimental needs and animal models.
References
- 1. invivogen.com [invivogen.com]
- 2. pnas.org [pnas.org]
- 3. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of VX‑765 on the transcriptome profile of mice spinal cords with acute injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Vrt 043198 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vrt 043198 is the active metabolite of the orally bioavailable prodrug Belnacasan (VX-765). It is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammasome signaling pathway.[1][2] By blocking the activity of caspase-1, this compound prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] These cytokines are pivotal mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases.[4][5] Consequently, this compound represents a valuable tool for studying the role of the inflammasome in autoimmune disease models and as a potential therapeutic agent.[6]
These application notes provide detailed protocols for the use of this compound and its prodrug VX-765 in common animal models of autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Mechanism of Action
This compound exerts its inhibitory effect on the caspase-1 signaling pathway. The activation of the inflammasome, a multi-protein complex, by various stimuli leads to the activation of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted and drive inflammatory responses. This compound directly inhibits the enzymatic activity of caspase-1, thereby blocking the production of mature IL-1β and IL-18.[1][3]
Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays.
| Target | Assay Type | Value | Reference |
| Caspase-1 | Enzyme Inhibition (Ki) | 0.8 nM | [7] |
| Caspase-4 | Enzyme Inhibition (Ki) | 0.6 nM | [7] |
| Caspase-1 | Enzyme Inhibition (IC50) | 11.5 nM | [5] |
| IL-1β Release (LPS-stimulated PBMCs) | Cellular Assay (IC50) | 0.67 ± 0.55 nM | [7] |
| IL-1β Release (LPS-stimulated Whole Blood) | Cellular Assay (IC50) | 1.9 ± 0.80 nM | [7] |
Experimental Protocols
In Vitro Assays
Protocol 1: Caspase-1 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-1 activity in cell lysates.
-
Materials:
-
Cells of interest (e.g., macrophages, PBMCs)
-
This compound
-
Caspase-1 fluorometric assay kit (e.g., containing YVAD-AFC substrate)
-
Cell lysis buffer
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and treat with stimuli to induce inflammasome activation (e.g., LPS and ATP). Concurrently, treat cells with varying concentrations of this compound.
-
Cell Lysis: After treatment, collect and wash the cells. Lyse the cells using the provided cell lysis buffer on ice.
-
Assay: Add the cell lysate to a 96-well black microplate. Prepare the reaction mix containing the caspase-1 substrate (e.g., YVAD-AFC) according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: Calculate the caspase-1 activity and determine the IC50 value of this compound.
-
Protocol 2: IL-1β Release Assay (ELISA)
This protocol outlines the measurement of IL-1β in cell culture supernatants.
-
Materials:
-
Cell culture supernatants from treated cells
-
Human or mouse IL-1β ELISA kit
-
96-well ELISA plates
-
Plate reader
-
-
Procedure:
-
Sample Collection: Collect cell culture supernatants from cells treated with stimuli and this compound as described in Protocol 1.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in the samples. Determine the IC50 value for this compound's inhibition of IL-1β release.
-
In Vivo Models of Autoimmune Disease
For in vivo studies, the prodrug VX-765 (Belnacasan) is typically used due to its oral bioavailability. VX-765 is rapidly converted to the active metabolite this compound in vivo.[2]
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
A model for rheumatoid arthritis.
-
Animals: DBA/1 mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
VX-765 Formulation and Administration:
-
Vehicle: Prepare a suspension of VX-765 in 0.9% saline. The solution may appear as a cloudy suspension.[8]
-
Dose and Administration: Administer 100 mg/kg of VX-765 via intraperitoneal (i.p.) injection twice daily.[8]
-
Treatment Protocol: Begin treatment on day 21 (at the time of the booster immunization) and continue for 4 weeks.[8]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score joint inflammation daily based on erythema and swelling (e.g., on a scale of 0-4 per paw).
-
Histopathology: At the end of the study, collect joints for histological analysis of synovial inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Collect serum to measure levels of IL-1β and IL-18 by ELISA.
-
-
Expected Outcomes: Treatment with VX-765 is expected to significantly reduce clinical arthritis scores, decrease histological signs of joint damage, and lower serum levels of IL-1β and IL-18.[8]
Protocol 4: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
A model for inflammatory bowel disease.
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
VX-765 Formulation and Administration:
-
Vehicle: A suitable vehicle for oral gavage is 25% Cremophor EL in sterile water.
-
Dose and Administration: Administer VX-765 by oral gavage. A dose-ranging study is recommended (e.g., 25, 50, 100 mg/kg) once daily.[9]
-
Treatment Protocol: Begin treatment concurrently with DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure the length of the colon at the end of the study.
-
Histopathology: Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Measure levels of IL-1β and IL-18 in colon tissue homogenates by ELISA.
-
-
Expected Outcomes: VX-765 treatment is expected to ameliorate weight loss, reduce the DAI score, prevent colon shortening, and decrease histological and biochemical markers of inflammation in a dose-dependent manner.[9]
Protocol 5: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
A model for multiple sclerosis.
-
Animals: C57BL/6 mice (female, 8-12 weeks old).
-
Induction of EAE:
-
Immunization (Day 0): Emulsify MOG35-55 peptide (200 µ g/mouse ) in CFA. Inject 100 µL of the emulsion subcutaneously.
-
Pertussis Toxin: Administer pertussis toxin (200 ng/mouse) intraperitoneally on days 0 and 2.
-
-
VX-765 Formulation and Administration:
-
Vehicle: For intranasal administration, dissolve VX-765 in a suitable sterile vehicle.
-
Dose and Administration: Administer VX-765 intranasally. A dose-ranging study is recommended.
-
Treatment Protocol: Initiate treatment upon the first signs of clinical disease (therapeutic).
-
-
Assessment of EAE:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) on a scale of 0-5.
-
Histopathology: At the end of the study, collect spinal cords for histological analysis of immune cell infiltration and demyelination.
-
Cytokine Analysis: Analyze cytokine profiles in splenocytes or CNS-infiltrating cells.
-
-
Expected Outcomes: Intranasal administration of VX-765 is expected to reduce the severity of clinical EAE scores and decrease CNS inflammation and demyelination.
Conclusion
This compound is a powerful research tool for investigating the role of the caspase-1 inflammasome in autoimmune and inflammatory diseases. The protocols provided here offer a comprehensive guide for utilizing this compound and its prodrug VX-765 in relevant in vitro and in vivo models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of autoimmune disease pathogenesis and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Caspase-1 in osteoarthritis: multi-omics insights into the effects of VX-765 on human chondrocyte function and phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cortical Inflammation is Increased in a DSS-Induced Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. VX765 alleviates dextran sulfate sodium-induced colitis in mice by suppressing caspase-1-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Vrt 043198 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Vrt 043198.
Troubleshooting Guide
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
Poor aqueous solubility is a known characteristic of this compound and its prodrug, Belnacasan (VX-765)[1]. Direct dissolution in aqueous buffers like PBS is often unsuccessful[2]. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO)[1][2][3].
Here is a general workflow to address solubility issues:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its prodrug, Belnacasan[1][2][3]. It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the compound's solubility[1].
Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A2: To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO should be kept as low as possible, typically at or below 0.5%[1].
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What is happening and how can I prevent it?
A3: This phenomenon is known as "shock precipitation" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble[1]. To prevent this, add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid mixing and dispersion, minimizing the formation of precipitates[1].
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While DMSO is the most common, ethanol (B145695) has also been mentioned as a potential solvent for Belnacasan[1]. However, the solubility in ethanol may differ from that in DMSO. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Q5: How does the stability of this compound vary in aqueous solutions at different pH levels?
A5: this compound is reported to be very stable in neutral (pH 7) and acidic (pH 2) conditions. Its prodrug, Belnacasan, shows moderate degradation in water, which is increased in both acidic and basic conditions[4].
Q6: What are some alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A6: For in vivo applications, co-solvent systems are often employed. Some reported formulations include:
Data Presentation
Table 1: Solubility of this compound and its Prodrug Belnacasan (VX-765)
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (207.93 mM)[5] | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended[5]. |
| This compound | DMSO | 180 mg/mL[6] | Ultrasonic assistance may be needed. |
| This compound | Water | Insoluble[2] | - |
| Belnacasan (VX-765) | DMSO | 100 mg/mL (196.46 mM)[7] | Use of fresh, anhydrous DMSO is recommended[7]. |
| Belnacasan (VX-765) | Ethanol | 100 mg/mL[7] | - |
| Belnacasan (VX-765) | Water | Insoluble[7] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Preparation of a 100 mM Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, gentle warming (37°C) or brief sonication can be applied.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
To prepare your final working concentration, perform serial dilutions in your aqueous buffer.
-
For the final dilution into your aqueous buffer or cell culture medium, add the this compound stock solution dropwise to the buffer/medium while vortexing to prevent precipitation.
-
Important: The final concentration of DMSO in your experimental setup should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts[1].
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a method for determining the kinetic solubility of this compound, which measures its solubility when rapidly precipitated from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Visualization
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
This compound is a potent inhibitor of caspase-1, a key enzyme in the NLRP3 inflammasome pathway. By inhibiting caspase-1, this compound blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18[8].
References
Technical Support Center: Optimizing Vrt 043198 Incubation Time
Welcome to the technical support center for Vrt 043198. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximal inhibition of its targets, primarily caspase-1 and caspase-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the biologically active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of inflammatory caspases, particularly caspase-1 and caspase-4.[1][2][3] Its mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of these enzymes, which blocks their activity.[1][3][4] This inhibition prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4]
Q2: Why is optimizing the incubation time for this compound important?
A2: Optimizing the incubation time is crucial for achieving maximal and consistent inhibition of the target caspases. Insufficient incubation may lead to incomplete enzyme inhibition and an underestimation of the compound's potency. Conversely, excessively long incubation times might not be necessary and could introduce variability or off-target effects, though this compound is known for its high selectivity.[2][5] Determining the optimal incubation time ensures reproducible and accurate results in your experiments.
Q3: What is a typical starting point for this compound incubation time?
A3: Based on available protocols for in vitro caspase inhibition assays, a pre-incubation time of 15 to 30 minutes with the purified enzyme is a common starting point.[1][4][6] For cell-based assays, such as those using peripheral blood mononuclear cells (PBMCs), a pre-incubation time of 1 hour has been utilized.[1] These durations are often sufficient for the inhibitor to bind to its target. However, for maximal inhibition, it is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Q4: Does the optimal incubation time vary between different experimental systems?
A4: Yes, the optimal incubation time can vary depending on several factors, including:
-
Assay Type: Cell-free enzymatic assays with purified components may require shorter incubation times compared to cell-based assays where the inhibitor needs to cross cell membranes.
-
Cell Type: Different cell types may have varying levels of esterase activity for the conversion of the prodrug Belnacasan to this compound, and different membrane permeabilities.[5]
-
Temperature: Lower incubation temperatures will generally slow down the rate of binding, potentially requiring longer incubation times.
-
Concentration of reactants: The concentrations of the enzyme, substrate, and inhibitor can influence the kinetics of the interaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Insufficient incubation time: The inhibitor has not had enough time to bind to the target enzyme. | Perform a time-course experiment to determine the optimal pre-incubation duration. Start with the recommended 15-30 minutes for enzymatic assays or 1 hour for cellular assays and test longer time points (e.g., 2, 4, 6 hours). |
| Drug inactivity: If using the prodrug Belnacasan (VX-765) in a cell-free assay, there are no esterases to convert it to the active this compound. | For cell-free assays, always use the active metabolite, this compound.[5] | |
| Suboptimal concentration: The concentration of this compound is too low to achieve significant inhibition. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific system.[5] | |
| Inconsistent results between experiments | Variability in incubation time: Minor differences in incubation times between experiments can lead to variability in the measured inhibition. | Standardize the incubation time for all experiments once the optimal time has been determined. Use a precise timer to ensure consistency. |
| Drug stability: Improper storage and handling of this compound can lead to degradation. | Store this compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] | |
| Variability in cell culture conditions: Differences in cell passage number, density, or stimulation conditions can affect the outcome. | Standardize all experimental parameters, including cell culture conditions and reagent concentrations.[5] |
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various assay formats. The following table summarizes key quantitative data for easy comparison.
| Parameter | Target | Value | Assay Conditions | Reference |
| Ki | Caspase-1 | 0.8 nM | [2] | |
| Caspase-4 | 0.6 nM | [2] | ||
| IC50 | Caspase-1 | 11.5 nM | Purified enzyme | [7] |
| IL-1β release | 0.67 ± 0.55 nM | Human PBMCs | [2] | |
| IL-1β release | 1.9 ± 0.80 nM | Human whole blood | [2] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell-Free Caspase-1 Inhibition Assay
This protocol describes a fluorometric assay to determine the optimal pre-incubation time for this compound with purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS)
-
This compound
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A concentration at or near the IC50 is recommended for this experiment.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.
-
Incubation Time-Course:
-
In a 96-well plate, add the diluted caspase-1 and the selected concentration of this compound.
-
Incubate the plate at room temperature for a series of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
-
Reaction Initiation: At the end of each incubation period, add the caspase-1 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each incubation time point.
-
Plot the reaction rates against the pre-incubation time. The time point at which the inhibition reaches a plateau is the optimal incubation time.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Vrt 043198 off-target effects in cell-based assays
Welcome to the technical support center for Vrt 043198. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of the inflammatory caspases, primarily caspase-1 and caspase-4.[1][2] Its mechanism of action involves the covalent, reversible modification of the catalytic cysteine residue within the active site of these enzymes. This modification blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]
Q2: How selective is this compound?
A2: this compound exhibits a high degree of selectivity for the caspase-1 subfamily. It is reported to be 100- to 10,000-fold more selective for caspase-1 over apoptotic caspases such as caspase-3 and caspases-6 through -9.[2][3] This high selectivity is crucial for minimizing off-target effects related to apoptosis.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective, some cross-reactivity with other caspases has been noted, particularly at higher concentrations. For instance, inhibitory activity against caspase-8 has been observed at concentrations around 1 µM.[4][5] It is important to perform dose-response experiments to use the lowest effective concentration that minimizes potential engagement of less sensitive caspases.
Q4: Should I use this compound or its prodrug, VX-765 (Belnacasan), in my cell-based assay?
A4: For in vitro cell-based assays, it is often preferable to use this compound directly. VX-765 is a prodrug that requires conversion to this compound by cellular esterases.[6] The level of esterase activity can vary between cell lines, leading to inconsistent conversion and, consequently, variable results. Using this compound directly bypasses this variability and ensures consistent target engagement.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell-based assays.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent inhibition of IL-1β/IL-18 secretion | 1. Insufficient Inflammasome Activation: The stimulus (e.g., LPS, ATP, nigericin) may not be potent enough to robustly activate the caspase-1 pathway.[6]2. Variable Prodrug Conversion (if using VX-765): Inconsistent cellular esterase activity leads to variable conversion to active this compound.[6]3. Assay Timing: Cytokine release is time-dependent. The chosen endpoint may not be optimal. | 1. Optimize the concentration and timing of your priming (e.g., LPS) and activation (e.g., ATP) signals.2. For in vitro experiments, use the active metabolite, this compound, to ensure consistent target engagement.[6]3. Perform a time-course experiment to identify the peak of cytokine secretion and the optimal endpoint for your assay. |
| Cell toxicity or apoptosis observed | 1. High Concentration of this compound: Exceeding the optimal concentration can lead to off-target effects or general cytotoxicity.2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[7]3. Off-target engagement of apoptotic caspases: At higher concentrations, this compound may inhibit other caspases like caspase-8. | 1. Perform a dose-response experiment to determine the lowest effective, non-toxic concentration for your specific cell line.2. Ensure the final solvent concentration is low (typically ≤ 0.1-0.5%) and consistent across all wells, including the vehicle control.[8][7]3. Titrate the inhibitor concentration and correlate the phenotype with on-target biomarker modulation (e.g., IL-1β levels). |
| No inhibition of IL-1β/IL-18 secretion observed | 1. Drug Inactivity: The compound may have degraded due to improper storage or handling.2. Suboptimal Concentration: The concentration of this compound may be too low to be effective.3. Lack of Inflammasome Components: The cell line used may not express all the necessary components of the inflammasome (e.g., ASC, NLRP3). | 1. Ensure the compound is of high purity and has been stored correctly. Prepare fresh stock solutions.2. Perform a dose-response curve to determine the optimal concentration for your experimental setup.3. Verify the expression of key inflammasome components in your cell model using techniques like Western blotting or qPCR. |
| Variability between experiments | 1. Cell Passage Number and Health: High-passage or unhealthy cells can respond differently.2. Reagent Inconsistency: Variations in lots of media, serum, or other reagents. | 1. Use cells within a consistent and low passage number range. Monitor cell health and confluence.[9]2. Test new lots of critical reagents before use in large-scale experiments. |
Quantitative Data Summary
The inhibitory activity of this compound against various caspases is summarized below. This data highlights its high potency and selectivity for caspase-1 and caspase-4.
| Target | Assay Type | Value | Fold Selectivity (vs. Caspase-1 Ki) |
| Caspase-1 | Ki | 0.8 nM[2] | 1 |
| Caspase-4 | Ki | 0.6 nM[2] | 1.33 |
| Caspase-8 | IC50 | ~1 µM[4][5] | ~1250 |
| Caspase-3, -6, -7, -8, -9 | - | - | 100- to 10,000-fold less sensitive[2][3] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Direct comparison between Ki and IC50 values should be made with caution.
Experimental Protocols
Protocol 1: Cell-Based Assay for IL-1β Release in Human PBMCs
This protocol outlines a method to measure the effect of this compound on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
LPS from E. coli
-
This compound
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Methodology:
-
Cell Seeding: Plate human PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI-1640 medium with 10% FBS.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentrations against the this compound concentrations and determine the IC50 value.
Protocol 2: General Workflow for Minimizing Off-Target Effects
This protocol provides a general workflow for validating the on-target effects of this compound and minimizing the risk of misinterpreting off-target effects.
-
Determine Optimal Concentration:
-
Perform a dose-response curve with this compound in your cell-based assay to identify the minimal effective concentration.
-
Concurrently, perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold of the compound for your specific cell line.
-
Select a concentration for subsequent experiments that is well below the cytotoxic threshold but still shows on-target activity.
-
-
Orthogonal Validation:
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out Caspase-1 or Caspase-4 in your cell model. The resulting phenotype should mimic the effect of this compound if the inhibitor's effect is on-target.
-
Control Experiments:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Visualizations
Caption: this compound inhibits active Caspase-1, preventing cytokine maturation.
Caption: A logical workflow for validating on-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. incb018424.com [incb018424.com]
- 5. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Vrt 043198 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of VRT-043198, along with troubleshooting guides and frequently asked questions to facilitate its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is VRT-043198 and what is its mechanism of action?
A1: VRT-043198 is the active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of caspase-1 and caspase-4.[1] VRT-043198 functions by forming a reversible covalent bond with the catalytic cysteine residue in the active site of these caspases.[1] This action blocks the proteolytic processing and release of pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of inflammation.[1]
Q2: What is the relationship between VRT-043198 and Belnacasan (VX-765)?
A2: Belnacasan (VX-765) is a prodrug that is converted to its active form, VRT-043198, by esterases in the body.[1] For research purposes, this conversion can be mimicked in vitro through acid hydrolysis.[1]
Q3: How should I store VRT-043198?
A3: Proper storage of VRT-043198 is crucial for maintaining its integrity and activity. Recommendations for both solid form and solutions are provided in the tables below.
Storage and Stability Data
Solid Form Storage Recommendations
| Storage Condition | Duration | Notes |
| -20°C | 3 years[2] | Recommended for long-term storage. |
| 4°C | 2 years[2] | Suitable for shorter-term storage. |
| Room Temperature | Shipped at room temperature[2] | Stable for short periods, but long-term storage at room temperature is not recommended. |
Solution Storage Recommendations
| Solvent | Storage Condition | Duration | Notes |
| DMSO | -80°C | 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Aqueous Stability
VRT-043198 exhibits pH-dependent stability in aqueous solutions. A study on its aqueous stability over 100 hours at 23°C revealed the following:
-
Neutral (pH 7) and Acidic (pH 2) Conditions: VRT-043198 is very stable.[4]
-
Basic (pH 8) Conditions: VRT-043198 shows moderate degradation.[4]
Researchers should consider these stability profiles when designing experiments involving aqueous buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in aqueous buffer | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store solutions at the recommended temperatures. |
| Unexpected biological effects | Formation of degradation products. | Use freshly prepared solutions whenever possible. If unexpected results persist, consider analyzing the purity of your compound stock. |
Experimental Protocols
In Vitro Conversion of Belnacasan (VX-765) to VRT-043198
This protocol describes the in vitro hydrolysis of Belnacasan to generate VRT-043198.
Materials:
-
Belnacasan (VX-765)
-
Tetrahydrofuran (THF)
-
Water
-
Dilute hydrochloric acid (HCl)
Methodology:
-
Dissolution: Dissolve Belnacasan in a mixture of THF and water.[1]
-
Acid Hydrolysis: Add dilute HCl to the solution to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.[1]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete conversion to VRT-043198.[1]
-
Purification: Once the reaction is complete, purify the resulting VRT-043198 using a suitable method like column chromatography.
Caspase-1 Inhibition Assay
This fluorometric assay determines the inhibitory activity of VRT-043198 against purified caspase-1.
Materials:
-
VRT-043198
-
Recombinant caspase-1
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer
-
96-well black microplates
-
Fluorometric plate reader
Methodology:
-
Compound Preparation: Prepare serial dilutions of VRT-043198 in the assay buffer.
-
Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic caspase-1 substrate to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometric plate reader.
-
Data Analysis: Calculate the reaction rate for each VRT-043198 concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of VRT-043198 inhibition of caspase-1 and subsequent cytokine processing.
Caption: General experimental workflow for a caspase-1 inhibition assay using VRT-043198.
References
Addressing lot-to-lot variability of Vrt 043198
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Vrt 043198. The information provided is intended to help address potential issues, including lot-to-lot variability, that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems you may encounter when using this compound in your experiments.
Issue 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Recommended Solution |
| Compound Solubility | Visually inspect the stock and working solutions for any precipitates. It is recommended to prepare fresh dilutions for each experiment. |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Using a cell counter and a multichannel pipette for plating can improve consistency. The number of cells can significantly impact the final readout in viability assays.[1] |
| High Cell Passage Number | Use cells within a defined and low passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[1][2] |
| Variable Incubation Time | Standardize the incubation time with this compound across all experiments, as its effect can be time-dependent. |
Issue 2: Lack of expected inhibition of IL-1β secretion.
| Potential Cause | Recommended Solution |
| Drug Inactivity | This compound is the active metabolite of the prodrug Belnacasan (VX-765). If you are using Belnacasan in an in vitro model, ensure the cells have sufficient esterase activity to convert the prodrug to its active form. For cell-free assays, it is crucial to use the active form, this compound.[3] |
| Suboptimal Concentration | The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus.[3] |
| Cell Health and Viability | Ensure that the cells are healthy and viable before starting the experiment. Perform a cell viability assay to confirm cell health.[2] |
Issue 3: Observing unexpected changes in other signaling pathways.
| Potential Cause | Recommended Solution |
| Downstream Effects of Caspase-1 Inhibition | The inhibition of inflammation by this compound can indirectly affect other signaling pathways. Consider the biological context of your experiment, as the observed changes may be a consequence of reduced inflammation. Using specific inhibitors for the other pathways can help confirm the source of the effect.[3] |
| Cell-Type Specific Responses | The cellular context can influence the downstream consequences of caspase-1 inhibition. It is important to compare your results with published data from similar experimental systems.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the active metabolite of the prodrug Belnacasan (VX-765).[4][5] It is a potent and selective inhibitor of caspase-1 and caspase-4.[4][6] this compound works by covalently modifying the catalytic cysteine residue within the active site of these enzymes.[4][6] This action blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4]
Q2: How selective is this compound?
A2: this compound exhibits high selectivity for the caspase-1 subfamily. It has been reported to be 100- to 10,000-fold more selective for caspase-1 over other caspases, such as caspase-3 and caspases-6 through -9.[3][5]
Q3: How can I assess the quality and consistency of a new lot of this compound?
A3: To ensure the quality and consistency of a new lot, it is recommended to perform a side-by-side comparison with a previous, validated lot. This can be done by running a dose-response curve in a well-established cellular assay, such as measuring the inhibition of LPS-induced IL-1β secretion in peripheral blood mononuclear cells (PBMCs). The IC50 values obtained from the new and old lots should be comparable.
Q4: What are the common causes of lot-to-lot variability in small molecule inhibitors?
A4: Lot-to-lot variability in small molecule inhibitors can arise from several factors, including variations in the quality of raw materials, deviations in the manufacturing process, and improper storage and handling conditions.[7] This can lead to inconsistencies in purity, potency, and the presence of impurities.
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound.
| Target | Inhibitory Constant (Ki) | Half Maximal Inhibitory Concentration (IC50) | Reference |
| Caspase-1 (ICE) | 0.8 nM | 0.67 ± 0.55 nM (in PBMCs) | [5] |
| Caspase-4 | 0.6 nM | - | [5] |
| IL-1β release (whole blood) | - | 1.9 ± 0.80 nM | [5] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
This protocol describes how to determine the IC50 of this compound for the inhibition of IL-1β secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
DMSO
-
Human IL-1β ELISA kit
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to obtain the desired concentrations.
-
Cell Treatment: Seed the PBMCs in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 30 minutes at 37°C.[3]
-
Inflammasome Priming: Add LPS to a final concentration of 1 µg/mL to prime the inflammasome. Incubate for 4 hours at 37°C.[3]
-
Inflammasome Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for an additional 1 hour at 37°C.[3]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant.[3]
-
IL-1β Measurement: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Quality Control of a New Lot of this compound
This protocol outlines a procedure to compare a new lot of this compound with a previously validated lot.
Procedure:
-
Prepare stock solutions of both the new and the old lot of this compound in DMSO at the same concentration.
-
Perform the cell-based IC50 determination assay as described in Protocol 1 for both lots in parallel.
-
Generate dose-response curves for both lots on the same graph.
-
Compare the IC50 values and the overall shape of the dose-response curves. The results should be within an acceptable range of variability (e.g., ± 2-fold) for the new lot to be considered of comparable quality.
Visualizations
Caption: this compound inhibits the active form of Caspase-1.
Caption: Workflow for quality control of a new this compound lot.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Overcoming Vrt 043198 degradation in long-term experiments
Technical Support Center: Vrt 043198
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on using this compound, with a special focus on overcoming stability and degradation challenges in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the biologically active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of inflammatory caspases, primarily caspase-1 and caspase-4.[1][2] Its mechanism involves the covalent, reversible modification of the catalytic cysteine residue in the enzyme's active site.[1][3] This action blocks the proteolytic processing and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators of inflammation and pyroptotic cell death.[1][3]
Q2: My experiment requires long-term incubation. How stable is this compound in aqueous solutions?
A2: this compound has demonstrated good stability in aqueous solutions. One study monitoring the compound by LCMS over 96 hours found it to be very stable in neutral (pH 7) and acidic (pH 2) conditions.[4] It showed only moderate degradation under basic conditions (pH 8).[4] However, long-term experiments in complex cell culture media can introduce other factors that may influence stability.
Q3: What are the common signs of this compound degradation in my experiment?
A3: Signs of degradation are similar to those for other small molecule inhibitors and include:
-
A gradual or sudden loss of the expected biological effect (e.g., reduced inhibition of IL-1β release).[5]
-
The need for higher concentrations to achieve the same therapeutic effect, indicating a decrease in potency.[5]
-
Inconsistent or non-reproducible results between experimental replicates.[5]
-
Appearance of unexpected cellular toxicity, which could be caused by degradation byproducts.[5]
Q4: What are the recommended storage and handling procedures for this compound?
A4: To ensure maximum stability and longevity of this compound:
-
Powder: For long-term storage, this compound powder should be stored at -20°C.[6] Before opening, centrifuge the vial to ensure all powder is at the bottom and allow it to warm to room temperature to prevent moisture condensation.[6]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Dispense the stock solution into small, single-use aliquots in light-protecting tubes and store them at -80°C for long-term storage.[5] This practice minimizes freeze-thaw cycles, which can contribute to degradation.
Q5: How can I minimize this compound degradation during a long-term cell culture experiment?
A5: Several factors in cell culture can contribute to compound degradation, including temperature, light exposure, and pH shifts.[5][6] To minimize degradation:
-
Replenish Media: For multi-day experiments, it is crucial to replace the cell culture media with freshly prepared media containing this compound every 2-3 days.[5] This ensures the compound's effective concentration is maintained.
-
Protect from Light: Store and incubate plates containing this compound in the dark, as light can cause photolytic degradation of sensitive molecules.[6]
-
Monitor pH: Ensure the pH of your culture medium remains stable, as significant shifts can affect compound stability.[6]
-
Use Fresh Stock: Avoid using old stock solutions. Whenever possible, prepare fresh stocks and verify their concentration.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Diminishing compound effect over time. | 1. Compound Degradation: The inhibitor is losing activity in the 37°C incubator conditions.[6] 2. Cellular Metabolism: Cells may be metabolizing the compound into an inactive form.[5] | 1. Increase Replenishment Frequency: Change the media with fresh this compound every 48 hours. 2. Perform Stability Check: Use HPLC to analyze the concentration of this compound in your media at different time points (0, 24, 48, 72h). See Protocol 1. |
| Inconsistent results between replicates. | 1. Stock Solution Inconsistency: Multiple freeze-thaw cycles or improper storage of stock solution. 2. Handling Errors: Inconsistent timing or pipetting during experimental setup. | 1. Aliquot Stocks: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[5] 2. Standardize Protocol: Ensure precise and consistent timing and handling for all sample processing steps. |
| Solution appears cloudy after dilution. | Low Aqueous Solubility: The compound is precipitating out of solution when diluted from the organic stock into the aqueous culture medium.[6] | 1. Check Solvent Concentration: Ensure the final concentration of DMSO is low (typically <0.5% v/v). 2. Test Different Media: Assess solubility in media with and without serum, as serum proteins can sometimes aid in stabilization.[7] |
Quantitative Data Summary
The following table summarizes stability data for this compound based on published findings.
Table 1: Aqueous Stability of this compound Data adapted from an LCMS analysis over a 96-hour period.[4]
| Condition | pH Value | Observed Degradation | Stability Assessment |
| Acidic | 2.0 | Minimal | Very Stable |
| Neutral | 7.0 | Minimal | Very Stable |
| Basic | 8.0 | Moderate | Moderately Stable |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the concentration of this compound over time in your specific experimental conditions.
1. Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC-grade acetonitrile (B52724) and water
-
0.1% Formic Acid
-
Protein precipitation plates or microcentrifuge tubes
-
HPLC system with a C18 column
2. Procedure:
-
Sample Preparation: Prepare your complete cell culture medium containing this compound at its final working concentration (e.g., 10 µM).
-
Incubation: Dispense the medium into a multi-well plate and incubate under your standard experimental conditions (37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from the wells.
-
Protein Precipitation: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard. Mix thoroughly and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable gradient method on the HPLC system.
-
Quantification: Determine the concentration of this compound at each time point by comparing its peak area to a standard curve. The percentage remaining can be calculated relative to the T=0 time point.[7]
Visualizations
Signaling Pathway
Caption: this compound inhibits Caspase-1, blocking cytokine maturation.
Experimental Workflow
Caption: Experimental workflow for assessing inhibitor stability.
Troubleshooting Logic
Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results in Vrt 043198 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vrt 043198.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
In Vitro Cell-Based Assays
Issue: Low or No Inhibition of IL-1β/IL-18 Release
| Potential Cause | Recommended Solution |
| Inadequate Inflammasome Activation | Ensure that both a priming signal (e.g., LPS) to induce pro-IL-1β and pro-IL-18 expression and a specific NLRP3 inflammasome activator (e.g., ATP, nigericin) are used at optimal concentrations and incubation times. |
| Use of Prodrug (VX-765) Instead of Active Metabolite (this compound) | In cell-free or cell lines with low esterase activity, the prodrug VX-765 will not be efficiently converted to the active this compound. Use this compound directly in such in vitro experiments.[1] |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. IC50 values can vary between cell types. |
| Incorrect Assay Timing | The kinetics of cytokine release can vary. Conduct a time-course experiment to identify the peak of IL-1β/IL-18 secretion in your model system to ensure you are measuring at the optimal time point. |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and viable. High-passage or unhealthy cells may not respond consistently to stimuli or inhibitors. |
Issue: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell seeding density across all wells and plates. |
| Reagent Variability | Use the same lot of critical reagents (e.g., this compound, LPS, ATP, media, serum) for a set of experiments to minimize variability. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Incomplete Washing Steps (ELISA) | Ensure thorough and consistent washing of ELISA plates to reduce background signal and variability. |
In Vivo Experiments
Issue: Lack of Efficacy or Inconsistent Results
| Potential Cause | Recommended Solution |
| Pharmacokinetics of Prodrug (VX-765) | VX-765 is a prodrug that is rapidly converted to this compound by plasma and liver esterases.[2] The timing of administration relative to the inflammatory challenge is critical. Optimize the dosing regimen and timing based on the pharmacokinetic profile of VX-765 and the specific animal model. |
| Route of Administration | The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and efficacy of VX-765. Select the most appropriate route for your model and ensure proper administration technique. |
| Animal Model Variability | The inflammatory response can vary between different animal strains and models. Ensure the chosen model is appropriate for studying caspase-1-mediated inflammation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from VX-765?
A1: this compound is the active metabolite of the prodrug VX-765 (also known as Belnacasan).[2] VX-765 is administered in vivo and is rapidly converted by esterases in the plasma and liver to this compound.[2] this compound is a potent and selective inhibitor of caspase-1 and caspase-4.[2][3] For in vitro experiments, it is often recommended to use this compound directly, especially in cell-free systems or cell lines with low esterase activity.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits caspase-1 and caspase-4 by covalently modifying the catalytic cysteine residue in the active site of these enzymes. This inhibition prevents the proteolytic processing of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, thereby blocking their release.
Q3: How selective is this compound for caspase-1 and caspase-4?
A3: this compound is highly selective for caspase-1 and caspase-4 over other caspases. It exhibits 100- to 10,000-fold greater selectivity for caspase-1 compared to apoptotic caspases such as caspase-3, -6, -7, -8, and -9. This high selectivity minimizes off-target effects related to apoptosis.
Q4: Can this compound induce apoptosis?
A4: Due to its high selectivity for inflammatory caspases, this compound has been shown to have little to no activity in cellular models of apoptosis. If you observe significant apoptosis following treatment, it may be due to other factors such as compound purity, high concentrations leading to off-target effects, or other components in the experimental system.
Q5: What are the optimal storage and handling conditions for this compound?
A5: this compound is typically supplied as a solid. It should be stored at -20°C. For experimental use, it is commonly dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Ki | IC50 |
| Caspase-1 | Enzyme Inhibition | 0.8 nM | 0.67 ± 0.55 nM (PBMCs), 1.9 ± 0.80 nM (whole blood)[2] |
| Caspase-4 | Enzyme Inhibition | 0.6 nM | Not widely reported |
| Caspase-3, -6, -7, -8, -9 | Enzyme Inhibition | - | 100- to 10,000-fold less potent than for Caspase-1 |
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).
-
Prepare a stock solution of the fluorogenic caspase-1 substrate Ac-YVAD-AMC in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure :
-
Add recombinant human caspase-1 to each well of a 96-well black microplate.
-
Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the Ac-YVAD-AMC substrate to each well.
-
-
Data Acquisition :
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Monitor the kinetic reaction over time.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
IL-1β Release Assay in Human PBMCs
-
Cell Preparation :
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
-
Inhibitor Treatment and Stimulation :
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Sample Collection and Analysis :
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Plot the IL-1β concentrations against the this compound concentrations to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Caspase-1 activation in the inflammasome pathway.
Caption: General experimental workflow for an in vitro IL-1β release assay.
References
- 1. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Best practices for using Vrt 043198 in combination with other inhibitors
Welcome to the Technical Support Center for Vrt 043198. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, particularly in combination with other inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Understanding this compound
This compound is the active metabolite of the prodrug Belnacasan (VX-765). It is a potent and selective inhibitor of inflammatory caspases, primarily caspase-1 and caspase-4.[1] By covalently modifying the catalytic cysteine residue in the active site of these enzymes, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This targeted mechanism makes it a valuable tool for studying and potentially treating a range of inflammatory and autoimmune diseases.[1]
Key Inhibitory Data for this compound
| Target | Parameter | Value | References |
| Caspase-1 (ICE) | K_i | 0.8 nM | [2] |
| Caspase-4 | K_i | 0.6 nM | [2] |
| Caspase-1 | IC_50 | 11.5 nM | [3] |
| IL-1β Release (Human PBMCs) | IC_50 | 0.67 ± 0.55 nM | [2] |
| IL-1β Release (Human Whole Blood) | IC_50 | 1.9 ± 0.80 nM | [2] |
This compound exhibits a high degree of selectivity, being 100- to 10,000-fold more selective for caspase-1 over apoptotic caspases such as caspase-3 and caspases-6 through -9.[2][4]
Signaling Pathway of this compound Action
The diagram below illustrates the canonical NLRP3 inflammasome pathway and the point of intervention by this compound. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound directly inhibits the activity of caspase-1, thereby preventing the release of these potent cytokines.
Frequently Asked Questions (FAQs) for Combination Studies
Q1: What is the rationale for combining this compound with other inhibitors?
A1: The primary goal of combining this compound with other inhibitors is to achieve synergistic or additive therapeutic effects. This can be accomplished by:
-
Targeting multiple pathways: Many diseases involve complex signaling networks. By inhibiting both the inflammasome pathway with this compound and another key pathway with a second inhibitor, it's possible to achieve a more potent effect.
-
Overcoming resistance: Tumor cells or pathogens can develop resistance to a single therapeutic agent. A combination therapy can target both the primary pathway and potential resistance mechanisms.
-
Reducing toxicity: By achieving a greater effect with lower doses of each compound in a combination, it may be possible to reduce the overall toxicity and side effects.
Q2: What classes of inhibitors have been successfully combined with this compound's prodrug, VX-765?
A2: Preclinical studies have shown promising results when combining VX-765 with:
-
P2Y12 Receptor Antagonists (e.g., Cangrelor (B105443), Ticagrelor): In models of myocardial infarction, combining VX-765 with these antiplatelet agents resulted in a significant, additive reduction in infarct size.[5]
-
p38 MAPK Inhibitors: In the context of myocardial infarction, combining a caspase-1 inhibitor with a p38 MAPK inhibitor has been suggested to offer enhanced cardioprotection by targeting both inflammatory cytokine production and other downstream stress-activated pathways.
-
Antiretroviral Therapy: In HIV research, it is suggested that combining VX-765 with standard antiretroviral drugs could improve long-term outcomes by reducing chronic inflammation and the size of viral reservoirs.[6][7]
Q3: Are there any known negative interactions when using this compound in combination?
A3: In a Phase 2 clinical trial for epilepsy, the prodrug VX-765 did not show significant interactions with commonly administered antiepilepsy drugs.[8] However, comprehensive data on drug-drug interactions with a wide range of other inhibitors is limited. It is crucial to conduct thorough in vitro and in vivo studies to assess potential antagonistic effects or increased toxicity for any new combination.
Q4: How do I determine if the combination of this compound and another inhibitor is synergistic, additive, or antagonistic?
A4: The interaction between two drugs can be quantified using various models, such as the Bliss independence model or Loewe additivity model. These analyses typically involve generating dose-response matrices for each compound alone and in combination. Specialized software can then be used to calculate synergy scores.
Troubleshooting Guide for Combination Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No synergistic or additive effect observed. | - Suboptimal concentrations of one or both inhibitors.- The targeted pathways do not have a significant interplay in the experimental model.- One of the inhibitors is not stable under the experimental conditions. | - Perform dose-response curves for each inhibitor individually to determine their optimal concentration ranges.- Re-evaluate the biological rationale for the combination in your specific model.- Verify the stability of each compound in your cell culture media or vehicle over the course of the experiment. |
| Increased cytotoxicity in control (untreated) cells. | - Solvent toxicity (e.g., DMSO).- Contamination of cell culture. | - Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Perform routine checks for mycoplasma and other contaminants. |
| High variability between replicate experiments. | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates. | - Use a cell counter to ensure consistent cell numbers.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of plates or fill them with sterile media/PBS to minimize evaporation. |
| Unexpected antagonistic effect. | - The two inhibitors have opposing effects on a shared downstream target.- One inhibitor induces the metabolism of the other. | - Investigate the known mechanisms of action of both inhibitors to identify potential points of negative crosstalk.- Consider performing pharmacokinetic studies if in vivo antagonism is observed. |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
This protocol outlines a general workflow for assessing the synergistic effects of this compound and a second inhibitor (Inhibitor X) on the viability of a cancer cell line.
Materials:
-
This compound
-
Inhibitor X
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed your chosen cancer cell line into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Inhibitor X in complete cell culture medium.
-
Treatment: Treat the cells with this compound and Inhibitor X, both individually and in a matrix of combinations, for 72 hours. Include vehicle-only controls.
-
Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence data to the vehicle-treated controls. Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on models like Bliss independence or Loewe additivity.
Protocol 2: In Vivo Assessment of VX-765 and a P2Y12 Inhibitor in a Myocardial Infarction Model
This protocol is a summary of an in vivo study demonstrating the additive cardioprotective effects of VX-765 and the P2Y12 inhibitor, cangrelor.
Animal Model: Anesthetized rats.
Procedure:
-
Ischemia Induction: A coronary branch is occluded for one hour to induce myocardial ischemia.
-
Drug Administration:
-
A bolus of VX-765 (16 mg/kg) is administered intravenously 30 minutes prior to the onset of ischemia.
-
A bolus of cangrelor (60 µg/kg) is administered intravenously 10 minutes before reperfusion, followed by a continuous infusion.
-
-
Reperfusion: The coronary occlusion is released, and the heart is reperfused for two hours.
-
Infarct Size Measurement: At the end of the reperfusion period, the hearts are excised, and the infarct size is measured using tetrazolium staining. The area at risk is determined using fluorescent microspheres.
Quantitative Data from Combination Study: VX-765 and P2Y12 Inhibitors
| Treatment Group | Infarct Size (% of Area at Risk) | Reference |
| Untreated Control | 73.7% ± 4.1% | [9] |
| Cangrelor alone | 43.8% ± 2.4% | [9] |
| VX-765 alone | 39.6% ± 3.6% | [9] |
| VX-765 + Cangrelor | 14.0% ± 2.9% | [9] |
| Ticagrelor alone | 42.8% ± 3.3% | [8] |
| VX-765 + Ticagrelor | 17.5% ± 2.3% | [8] |
This data demonstrates the significant additive effect of combining the caspase-1 inhibitor VX-765 with P2Y12 inhibitors in reducing myocardial infarct size.[8][9]
For further assistance, please contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Controlling for Vrt 043198 Vehicle Effects (DMSO)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to effectively control for the effects of the Vrt 043198 vehicle, primarily Dimethyl Sulfoxide (DMSO), in both in vitro and in vivo experiments. Adherence to these guidelines will enhance the accuracy, reproducibility, and interpretability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when working with this compound dissolved in DMSO?
A vehicle control is a crucial experimental group that is treated with the solvent used to dissolve the experimental compound (in this case, DMSO), but without the compound itself.[1] It is vital because DMSO is not biologically inert and can exert its own effects on cells and organisms.[1][2] The vehicle control allows researchers to differentiate between the biological effects of this compound and any effects caused by the DMSO solvent.[1]
Q2: What is the recommended final concentration of DMSO for in vitro (cell-based) assays?
There is no single universal concentration, as sensitivity to DMSO is highly cell-type dependent.[1][3] However, some general guidelines are:
-
< 0.1% (v/v): Widely considered safe for most cell lines with minimal biological effects.[1][3]
-
0.1% - 0.5% (v/v): Generally well-tolerated by many cell lines, but it is advisable to test for cytotoxicity.[2][4][5]
-
> 0.5% (v/v): Increased risk of cytotoxicity and other biological effects.[5] Concentrations above 1% often inhibit cell proliferation.[1]
It is strongly recommended to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line. [6][7]
Q3: How can DMSO affect my experimental results beyond direct cytotoxicity?
DMSO can influence various cellular processes, including:
-
Changes in gene expression and cell differentiation.[2]
-
Alterations in cell signaling pathways.[6]
-
Induction of inflammatory responses.
-
Effects on membrane permeability.
Q4: What are the recommended maximum concentrations of DMSO for in vivo animal studies?
For in vivo studies, it is critical to keep the DMSO concentration as low as possible to avoid systemic toxicity.[2][8]
| Administration Route | Species | Recommended Max Concentration (% v/v) | Notes |
| Intravenous (IV) | General | < 10% | Higher concentrations can lead to intravascular hemolysis.[9] |
| Intraperitoneal (IP) | Mouse, Rat | < 10% | Higher concentrations may cause visceral necrosis.[9] |
| Oral (PO) | General | As low as possible | Systemic effects are still possible. |
It is also advisable to include an untreated control group in addition to the DMSO vehicle control in in vivo experiments. [8]
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous experimental media. What can I do?
This is a common issue arising from the poor solubility of a compound in the final buffer.[1] Here are some troubleshooting steps:
-
Increase Stock Concentration: If possible, create a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to your media, resulting in a lower final DMSO concentration which can sometimes improve solubility.[1]
-
Gentle Warming: Gently warm the solution, but first verify the temperature stability of your compound.[9]
-
Use of Co-solvents: Consider using a combination of solvents, such as 10% DMSO/10% Tween 80/80% water.[8]
Troubleshooting Guides
Issue 1: The vehicle control (DMSO only) shows a significant biological effect compared to the untreated control.
-
Possible Cause: The DMSO concentration is too high for your specific experimental system.[1]
-
Troubleshooting Steps:
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) for DMSO: Conduct a dose-response experiment with a range of DMSO concentrations in your specific cell line or animal model to identify the highest concentration that does not cause adverse effects.[7]
-
Reduce DMSO Concentration: Adjust your experimental protocol to use a DMSO concentration at or below the determined NOAEL.
-
Issue 2: High variability and poor reproducibility of results.
-
Possible Cause: DMSO is hygroscopic and readily absorbs water from the atmosphere, which can alter the concentration of your stock solutions over time.[6]
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration in Cell Culture
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.
Methodology:
-
Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include an untreated control (medium only).[1]
-
Treatment: Replace the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.[1]
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).[1]
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the percentage of viable cells at each DMSO concentration.[7]
-
Data Analysis:
-
Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control.
-
Plot the percent viability against the DMSO concentration to identify the highest concentration that does not significantly reduce viability.[1]
-
Protocol 2: Preparing this compound and Vehicle Controls for In Vitro Experiments
Objective: To correctly prepare this compound and matching DMSO vehicle controls for a cell-based assay.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution.
-
Prepare Working Solutions:
-
This compound Group: Dilute the this compound stock solution in your experimental medium to the final desired concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.
-
Vehicle Control Group: Prepare a vehicle control by diluting 100% DMSO in the same experimental medium to the exact same final DMSO concentration as the this compound-treated group.[7]
-
-
Untreated Control Group (Recommended): Include a group of cells that receives only the experimental medium without any DMSO or this compound.
-
Treatment: Administer the prepared solutions to your cells.
-
Assay and Analysis: Perform your experimental measurements and compare the results from the this compound-treated group to the vehicle control group to determine the specific effect of this compound.
Data Presentation
Table 1: General Guidelines for Final DMSO Concentrations in In Vitro Assays
| Final DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendation |
| < 0.1% | Minimal to no effect on cell viability or proliferation.[1][3] | Ideal for most experiments, especially with sensitive cell lines. |
| 0.1% - 0.5% | Generally well-tolerated, but some effects may be observed.[4][5] | Test for cytotoxicity and other biological effects in your specific cell line. |
| > 0.5% - 1.0% | Often inhibits proliferation and may cause cytotoxicity.[1] | Use with caution and only if necessary for compound solubility. Thoroughly validate. |
| > 1.0% | Significant cytotoxicity is expected.[1] | Generally not recommended for cell-based assays. |
Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies
| Administration Route | Recommended Max Concentration (% v/v) | Potential Adverse Effects of Higher Concentrations |
| Intravenous (IV) | < 10% | Intravascular hemolysis.[9] |
| Intraperitoneal (IP) | < 10% | Visceral necrosis, generation of heat upon mixing with peritoneal fluid.[9] |
| Subcutaneous (SC) | < 10% | Local irritation and inflammation. |
| Oral (PO) | As low as possible | Potential for systemic toxicity and gastrointestinal irritation. |
Visualizations
Caption: Workflow for this compound experiments with appropriate controls.
Caption: Logic for troubleshooting unexpected vehicle control effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. benchchem.com [benchchem.com]
Optimizing Vrt 043198 delivery in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the delivery of Vrt 043198 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of caspase-1 and caspase-4, which are key enzymes in the inflammatory process.[2] this compound works by blocking the activity of these caspases, which in turn prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] The mechanism involves the formation of a reversible covalent bond with a key cysteine residue in the active site of the enzyme.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the caspase-1 subfamily. It is reported to be 100 to 10,000 times more selective for caspase-1 compared to other caspases such as caspase-3, -6, -7, -8, and -9.[3][4] This high selectivity minimizes the potential for off-target effects related to apoptosis.[1]
Q3: Is this compound orally bioavailable?
A3: this compound itself is the active metabolite. Its prodrug, VX-765 (Belnacasan), is designed for oral administration and is readily absorbed.[1] Following oral administration, VX-765 is rapidly converted to this compound by esterases in the plasma and liver.[1][3]
Q4: Can this compound be used for central nervous system (CNS) studies?
A4: Yes, this compound is capable of crossing the blood-brain barrier, making it a suitable candidate for research into neuroinflammatory conditions.[1][5]
Troubleshooting Guides
This section provides solutions to common issues encountered during the in vivo delivery of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in formulation | Low aqueous solubility of the compound. | 1. Ensure the use of appropriate co-solvents as outlined in the formulation protocols. 2. Gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution.[5] 3. Prepare fresh formulations before each experiment to minimize the risk of precipitation over time. |
| Inconsistent or low efficacy in animal models | Suboptimal formulation or delivery. | 1. Verify the accuracy of dose calculations and the final concentration of this compound in the formulation. 2. Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection) to guarantee the full dose is delivered. 3. For oral administration of the prodrug VX-765, ensure adequate time for conversion to the active this compound.[3] |
| Unexpected toxicity or adverse events | Off-target effects or issues with the vehicle. | 1. Review the literature for known toxicities of the vehicle components at the concentrations being used. 2. Include a vehicle-only control group in your study to differentiate between compound- and vehicle-related effects. 3. While this compound is highly selective, consider the possibility of off-target effects in your specific animal model and perform relevant safety assessments. |
| Variability in experimental results | Inconsistent formulation preparation or dosing. | 1. Standardize the formulation preparation procedure to ensure batch-to-batch consistency. 2. Ensure all personnel involved in dosing are using the same technique and that dosing volumes are accurate. 3. Minimize freeze-thaw cycles of stock solutions by preparing single-use aliquots.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Inhibitory Constant (Ki) | IC50 |
| Caspase-1 (ICE) | 0.8 nM[5] | 11.5 nM[7] |
| Caspase-4 | 0.6 nM[5] | - |
| Caspase-3 | - | 21,500 nM |
| Caspase-6 | - | 560 nM |
| Caspase-7 | - | 16,000 nM |
| Caspase-8 | - | 100 nM |
| Caspase-9 | - | 1,030 nM |
| IL-1β release (PBMCs) | - | 0.67 ± 0.55 nM[5] |
| IL-1β release (Whole Blood) | - | 1.9 ± 0.80 nM[5] |
Table 2: In Vivo Formulation Examples for this compound
| Protocol | Composition | Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 4.5 mg/mL (9.36 mM) | Requires sonication for a clear solution.[5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.5 mg/mL (9.36 mM) | Produces a clear solution.[5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 4.5 mg/mL (9.36 mM) | Produces a clear solution.[5] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
Objective: To prepare a solution of this compound suitable for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile conical tube, add the following solvents sequentially:
-
10% of the final volume with DMSO.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with Saline.
-
-
After the addition of the organic solvents, add the pre-weighed this compound powder.
-
Vortex the mixture thoroughly until the powder is visibly dispersed.
-
Place the tube in a sonicator water bath and sonicate until the solution is clear. Gentle warming to 37°C can aid dissolution.[5]
-
Visually inspect the solution for any precipitates before administration.
Protocol 2: Oral Gavage Administration of VX-765 in Mice
Objective: To administer the prodrug VX-765 orally to mice for the systemic delivery of this compound.
Materials:
-
VX-765 formulated for oral administration
-
Appropriate animal model (e.g., CD-1 mice)[5]
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Methodology:
-
Acclimate the animals to handling and the experimental environment.
-
Prepare the VX-765 formulation at the desired concentration.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the correct volume of the formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation into the stomach.
-
Withdraw the gavage needle smoothly.
-
Monitor the animal for any signs of distress or adverse reactions post-administration.
Visualizations
Caption: this compound inhibits Caspase-1, blocking cytokine maturation.
Caption: Workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VRT-043198: A Potent and Selective Caspase-1 Inhibitor for Inflammation Research
A comparative guide for researchers, scientists, and drug development professionals on the validation of VRT-043198's inhibitory effect on caspase-1 activity. This guide provides an objective comparison with alternative inhibitors, supported by experimental data and detailed protocols.
VRT-043198, the active metabolite of the prodrug VX-765 (Belnacasan), is a potent and selective inhibitor of the caspase-1 subfamily of enzymes.[1][2] Caspase-1 plays a critical role in the innate immune response as the effector enzyme of the inflammasome, a multi-protein complex that triggers inflammation in response to pathogens and cellular stress.[3][4][5] Upon activation, caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, driving inflammatory processes.[4][6] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target.[3][7] VRT-043198's high potency and selectivity make it a valuable tool for studying caspase-1-mediated inflammation and a promising candidate for therapeutic development.[8]
Comparative Analysis of Caspase-1 Inhibitors
The selection of an appropriate caspase-1 inhibitor is crucial for specific and reliable experimental outcomes. VRT-043198 demonstrates a high degree of selectivity for inflammatory caspases, particularly caspase-1 and caspase-4, over apoptotic caspases.[2][8] This minimizes off-target effects on apoptosis, a critical consideration in cellular studies.[8] The following table provides a comparative overview of the inhibitory potency (IC50/Ki in nM) of VRT-043198 and other commonly used caspase inhibitors against a panel of human caspases. Lower values indicate greater potency.
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-8 | Caspase-9 | Reference |
| VRT-043198 | 0.204 nM (IC50) | >10,000 nM (IC50) | 14.5 nM (IC50) | 10.6 nM (IC50) | 3.3 nM (IC50) | 5.07 nM (IC50) | [9][10] |
| 0.8 nM (Ki) | 0.6 nM (Ki) | [1][2][11] | |||||
| Pralnacasan (VX-740) | 1.4 nM (Ki) | - | - | - | - | - | [12] |
| Emricasan (IDN-6556) | 0.4 nM (IC50) | 2 nM (IC50) | - | - | 6 nM (IC50) | 0.3 nM (IC50) | [13][14] |
| Ac-YVAD-CHO | 0.76 nM (Ki) | >10,000 nM (Ki) | 163-970 nM (Ki) | 163-970 nM (Ki) | 163-970 nM (Ki) | 163-970 nM (Ki) | [15][16][17] |
Signaling Pathways and Experimental Workflows
To understand the context of VRT-043198's action, it is essential to visualize the caspase-1 signaling pathway and the experimental workflow for its validation.
Caption: Canonical Inflammasome Signaling Pathway and the inhibitory action of VRT-043198 on active caspase-1.
Caption: A generalized experimental workflow for validating the inhibitory effect of compounds on caspase-1 activity.
Experimental Protocols
Validating the inhibitory effect of VRT-043198 on caspase-1 requires robust and reproducible experimental protocols. Below are detailed methodologies for commonly used in vitro assays.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic caspase-1 substrate.
1. Reagents and Materials:
-
Recombinant human caspase-1
-
VRT-043198 and other inhibitors of interest
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of VRT-043198 and other inhibitors in the assay buffer.
-
Add 50 µL of the diluted inhibitors to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of recombinant caspase-1 solution to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the caspase-1 substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) kinetically over 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[18]
Cell-Based Caspase-1 Activity Assay (Luminescence)
This assay measures caspase-1 activity in a cellular context.
1. Reagents and Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for priming
-
Inflammasome activator (e.g., ATP or nigericin)
-
VRT-043198 and other inhibitors
-
Caspase-Glo® 1 Inflammasome Assay kit
-
96-well white microplate
-
Luminometer
2. Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.[15]
-
Prime the differentiated macrophages with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours to upregulate pro-caspase-1 and pro-IL-1β.[15]
-
Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of VRT-043198 or other inhibitors. Incubate for 1 hour.
-
Activate the inflammasome by adding an activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) and incubate for the desired time (e.g., 1-2 hours).
-
Add the Caspase-Glo® 1 reagent to each well, mix, and incubate at room temperature for 1 hour.[19][20]
-
Measure the luminescence using a luminometer.
-
To confirm specificity, parallel experiments can be performed in the presence of the specific caspase-1 inhibitor Ac-YVAD-CHO, which is often included in commercial kits.[19][20]
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The experimental data strongly support VRT-043198 as a highly potent and selective inhibitor of caspase-1. Its superior selectivity profile compared to pan-caspase inhibitors like Emricasan makes it an invaluable tool for specifically dissecting the role of the inflammasome and caspase-1 in various physiological and pathological processes. For researchers in immunology, inflammation, and drug discovery, VRT-043198 offers a reliable and specific means to modulate caspase-1 activity both in vitro and in vivo. The provided protocols and workflows offer a solid foundation for the validation and application of this and other caspase-1 inhibitors in a research setting.
References
- 1. traf2.com [traf2.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VRT-043198 - Immunomart [immunomart.com]
- 12. benchchem.com [benchchem.com]
- 13. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 14. rndsystems.com [rndsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 20. promega.com [promega.com]
In Vitro Potency Showdown: VRT-043198 Emerges as the Active Form of VX-765 in Caspase-1 Inhibition
For researchers and professionals in drug development, understanding the nuances of inhibitor potency is paramount. This guide provides a detailed comparison of the in vitro efficacy of VRT-043198 and its prodrug, VX-765 (Belnacasan), in the inhibition of caspase-1, a key mediator of inflammation.
VRT-043198 is the biologically active metabolite of VX-765, a prodrug designed for oral bioavailability.[1] In vitro, VX-765 is converted to VRT-043198 by plasma and liver esterases.[1][2] This conversion is essential for its inhibitory activity, as VRT-043198 is the molecule that directly interacts with and inhibits the caspase-1 enzyme.[1][3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key in vitro potency data for VRT-043198 and VX-765. It is important to note that the inhibitory activity attributed to VX-765 in cellular assays is a result of its conversion to VRT-043198.
| Compound | Target | Assay Type | Potency (Ki) | Potency (IC50) | Reference(s) |
| VRT-043198 | Caspase-1 (ICE) | Enzyme Inhibition | 0.8 nM | 0.2 nM | [1] |
| Caspase-4 | Enzyme Inhibition | < 0.6 nM | - | [4][5] | |
| IL-1β release (PBMCs) | Cellular Assay | - | 0.67 µM | [4] | |
| IL-1β release (Whole Blood) | Cellular Assay | - | 1.9 µM | [4] | |
| VX-765 | IL-1β release (PBMCs from FCAS patients) | Cellular Assay | - | 0.99 ± 0.29 µM | [5] |
| IL-1β release (PBMCs from healthy controls) | Cellular Assay | - | 1.10 ± 0.61 µM | [5] |
VRT-043198 demonstrates high potency against caspase-1 and caspase-4, with Ki values in the sub-nanomolar range.[4][5][6] Its selectivity is noteworthy, showing 100- to 10,000-fold greater inhibition of the caspase-1 subfamily compared to other caspases such as caspase-3, -6, -7, -8, and -9.[6][7] This selectivity for inflammatory caspases makes it a valuable tool for studying inflammation while minimizing effects on apoptosis.[8]
Mechanism of Action: The Caspase-1 Signaling Pathway
VRT-043198 acts as a potent and selective inhibitor of the caspase-1 subfamily of caspases through covalent modification of the catalytic cysteine residue within the enzyme's active site.[1][2] This action blocks the proteolytic maturation and subsequent release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative protocols for key in vitro assays used to determine the potency of caspase inhibitors.
Caspase-1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on purified caspase-1 enzyme activity.
Materials:
-
Purified active human caspase-1 enzyme
-
Caspase-1 substrate, e.g., Ac-YVAD-pNA (acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) or Ac-WEHD-AMC (acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-methylcoumarin)
-
Assay buffer: 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, and 5% (v/v) DMSO
-
Test compounds (VRT-043198)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the purified caspase-1 enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the enzyme and compound mixture for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.
-
Monitor the rate of substrate hydrolysis by measuring the absorbance (for pNA substrates) or fluorescence (for AMC substrates) over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. Ki values can be determined using competitive inhibition models.[3]
Cellular Assay for IL-1β Release in PBMCs
Objective: To measure the ability of a compound to inhibit the release of IL-1β from peripheral blood mononuclear cells (PBMCs) stimulated with an inflammatory agent.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS)
-
Test compounds (VRT-043198 or VX-765)
-
ELISA kit for human IL-1β
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in 96-well cell culture plates at a desired density.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes).[4][5]
-
Stimulate the cells with LPS to induce inflammasome activation and IL-1β production.
-
Incubate the plates for a suitable period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plates to pellet the cells and collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Caspase-1 Inhibitors: VRT-043198 versus Pralnacasan (VX-740)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent caspase-1 inhibitors, VRT-043198 and Pralnacasan (VX-740). The information presented is collated from experimental data to assist researchers in making informed decisions for their anti-inflammatory research.
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It functions as the effector enzyme within multi-protein complexes called inflammasomes.[2][3] Upon activation by various stimuli, the inflammasome facilitates the auto-activation of pro-caspase-1, which then proteolytically cleaves the precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[1][4] These cytokines are potent mediators of inflammation, making caspase-1 a key therapeutic target for a range of inflammatory diseases.[5][6]
VRT-043198 and Pralnacasan (VX-740) are both potent, reversible inhibitors of caspase-1 that have been evaluated for their therapeutic potential.[5][7][8] VRT-043198 is the active metabolite of the orally bioavailable prodrug VX-765 (Belnacasan).[7][9][10] Pralnacasan (VX-740) is also an orally active, non-peptide inhibitor of caspase-1.[11][12] Both compounds act through the covalent modification of the catalytic cysteine residue in the active site of caspase-1.[5][7]
Quantitative Data Comparison
The following tables summarize the in vitro potency and cellular activity of VRT-043198 and Pralnacasan based on available experimental data.
Table 1: Biochemical Potency Against Caspase-1
| Compound | Target | Parameter | Value (nM) |
| VRT-043198 | Caspase-1 | K_i | 0.8[9][13] |
| Caspase-1 | IC_50 | 11.5[7] | |
| Caspase-1 | IC_50 | 0.204[14] | |
| Pralnacasan (VX-740) | Caspase-1 (ICE) | K_i | 1.4[11][12] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Selectivity Profile of VRT-043198
| Caspase Target | Parameter | Value (nM) | Selectivity (fold vs Caspase-1 K_i of 0.8 nM) |
| Caspase-4 | K_i | 0.6[9] | ~1.3 |
| Caspase-3 | K_i | 21,500 | 26,875 |
| Caspase-6 | K_i | 560 | 700 |
| Caspase-7 | K_i | 16,000 | 20,000 |
| Caspase-8 | K_i | 100 | 125 |
| Caspase-9 | K_i | 1,030 | 1,287.5 |
VRT-043198 exhibits 100- to 10,000-fold selectivity against caspases-3 and -6 through -9.[9]
Table 3: Cellular Activity
| Compound | Cell Line / System | Measured Endpoint | Value (nM) |
| VRT-043198 | Human PBMCs | IL-1β Release (IC_50) | 0.67 ± 0.55[9][15] |
| Human Whole Blood | IL-1β Release (IC_50) | 1.9 ± 0.80[9] | |
| Pralnacasan (VX-740) | THP-1 cells | Inhibition of ICE (IC_50) | 120[11][16] |
Signaling Pathway and Mechanism of Action
Caspase-1 is activated within the inflammasome complex, a key component of the innate immune system. The diagram below illustrates the canonical NLRP3 inflammasome pathway and the point of inhibition by VRT-043198 and Pralnacasan.
Caption: NLRP3 inflammasome pathway and caspase-1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
1. In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This biochemical assay determines the direct inhibitory effect of a compound on recombinant caspase-1 activity.[15][17]
-
Materials:
-
Recombinant human caspase-1
-
Caspase assay buffer
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Test compounds (VRT-043198 or Pralnacasan)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in caspase assay buffer.
-
In a 96-well plate, add the diluted compounds to respective wells. Include wells for a positive control (a known caspase-1 inhibitor) and a vehicle control (e.g., DMSO).
-
Add recombinant caspase-1 enzyme to all wells except for the background control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the caspase-1 substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes using an excitation wavelength of 400 nm and an emission wavelength of 505 nm for the AFC substrate.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
2. IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay measures the ability of an inhibitor to block caspase-1 activity within a cellular context, thereby preventing the release of mature IL-1β.[9][15]
-
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (VRT-043198 or Pralnacasan)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
-
Protocol:
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C in a CO2 incubator.
-
Stimulation: Prime the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Activation: Add a second stimulus, such as ATP or nigericin, to activate the NLRP3 inflammasome and subsequent caspase-1 processing of pro-IL-1β.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentrations against the inhibitor concentrations and determine the IC50 value.
-
Experimental Workflow
The following diagram outlines a general workflow for the evaluation of caspase-1 inhibitors.
Caption: General workflow for caspase-1 inhibitor evaluation.
Summary and Conclusion
Both VRT-043198 and Pralnacasan (VX-740) are potent inhibitors of caspase-1. VRT-043198, the active metabolite of VX-765, demonstrates slightly greater potency in biochemical assays with a sub-nanomolar K_i value.[9] Data also indicates high selectivity for VRT-043198 against other caspases involved in apoptosis, which is a desirable characteristic for an anti-inflammatory therapeutic.[9]
Pralnacasan has also shown efficacy in preclinical models of osteoarthritis and rheumatoid arthritis.[8][11][18] However, its clinical development was halted due to liver toxicity observed in long-term animal studies.[6][19] The development of VX-765 (the prodrug of VRT-043198) was also terminated, reportedly due to liver toxicity.[19]
Despite the challenges faced in clinical development, the targeted inhibition of caspase-1 remains a promising strategy for the treatment of a wide array of inflammatory diseases. The data and protocols presented in this guide offer a comparative framework for researchers investigating the roles of caspase-1 in disease and exploring novel inhibitors with improved safety and efficacy profiles.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivogen.com [invivogen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pralnacasan (VX-740) | Interleukin-1β Converting Enzyme 抑制剂 | MCE [medchemexpress.cn]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vrt-043198 and Ac-YVAD-CHO: A Guide for Researchers
In the landscape of inflammatory research and drug development, the inhibition of caspase-1, a key enzyme in the maturation of pro-inflammatory cytokines IL-1β and IL-18, is of paramount importance. Among the arsenal (B13267) of available inhibitors, Vrt-043198 and Ac-YVAD-CHO are two widely utilized compounds. This guide provides an objective, data-driven comparison of their performance, mechanism of action, and experimental utility for researchers, scientists, and drug development professionals.
Executive Summary
Vrt-043198, the active metabolite of the prodrug VX-765 (Belnacasan), is a potent, selective, and cell-permeable inhibitor of the caspase-1 subfamily of caspases.[1][2] Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde that also acts as a potent and reversible inhibitor of caspase-1.[3][4] While both are effective tools for studying inflammation, they exhibit key differences in their chemical nature, mechanism, and selectivity profile that make them suitable for different experimental contexts.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for Vrt-043198 and Ac-YVAD-CHO, providing a direct comparison of their inhibitory potency and selectivity.
| Inhibitor | Target Caspase(s) | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Profile | Key Features |
| Vrt-043198 | Caspase-1, Caspase-4 | 0.8 (Caspase-1), 0.6 (Caspase-4)[1] | 11.5 (Caspase-1)[5], 0.67 (PBMC IL-1β release)[1] | Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9.[1][6] | Active metabolite of the orally bioavailable prodrug VX-765.[2][7] Forms a reversible covalent bond with the catalytic cysteine.[2] Blood-brain barrier permeable.[1] |
| Ac-YVAD-CHO | Caspase-1 | 0.76 (Human), 3.0 (Mouse)[8][9] | 700 (Human IL-1β release)[10] | Selective for caspase-1 over caspases-2, -3, -6, and -7 (Kᵢ >10,000 nM).[8][10] Shows some cross-reactivity with caspase-4 and -5 (Kᵢ = 163-970 nM).[8][10] | Synthetic tetrapeptide aldehyde mimicking the caspase-1 cleavage site in pro-IL-1β.[3][11] Reversible inhibitor.[3] Cell-permeable due to N-terminal acetylation.[11] |
Mechanism of Action
Both inhibitors target the active site of caspase-1, but through slightly different chemical interactions.
Vrt-043198 functions as a potent electrophile.[5] The prodrug, VX-765, is cleaved by esterases to yield Vrt-043198, which possesses an aldehyde functionality.[5][12] This aldehyde is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active site of caspase-1, forming a stable, reversible thiohemiacetal adduct.[2] This covalent modification blocks the enzyme's catalytic activity.[2]
Ac-YVAD-CHO is a competitive, reversible inhibitor.[3] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site for caspase-1 in its substrates, such as pro-IL-1β.[3] The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site, thereby blocking its function.[3][13]
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: Inhibition of the canonical NLRP3 inflammasome pathway by Vrt-043198 and Ac-YVAD-CHO.
Caption: A generalized experimental workflow for assessing caspase-1 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are protocols for a biochemical caspase-1 activity assay and a cell-based IL-1β release assay.
Biochemical Caspase-1 Activity Assay
This assay directly measures the ability of an inhibitor to block the activity of recombinant caspase-1.[4]
Principle: Active caspase-1 cleaves a specific fluorogenic substrate, such as Ac-YVAD-AFC (7-amino-4-trifluoromethyl coumarin). The cleavage releases free AFC, which fluoresces upon excitation at approximately 400 nm, with an emission maximum around 505 nm.[4][14] The rate of fluorescence increase is proportional to caspase-1 activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory potency.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Caspase Assay Buffer.[14]
-
Reconstitute recombinant human caspase-1 to a working concentration in the assay buffer. Keep on ice.[14]
-
Prepare a stock solution of the fluorogenic substrate Ac-YVAD-AFC in DMSO. Dilute to the final working concentration in assay buffer just before use.[14]
-
Prepare serial dilutions of Vrt-043198 and Ac-YVAD-CHO in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 5 µL of the diluted caspase-1 enzyme.[14]
-
Add 5 µL of the inhibitor dilutions or solvent control to the wells.[14]
-
Include "background" wells containing only the assay buffer.[14]
-
Incubate the plate for 10 minutes at room temperature.[14]
-
Initiate the reaction by adding 10 µL of the diluted Caspase-1 substrate to all wells.[14]
-
Cover the plate and incubate for 1-2 hours at room temperature, protected from light.[14]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[14]
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based IL-1β Release Assay
This assay assesses the ability of an inhibitor to block the secretion of IL-1β from cultured cells following inflammasome activation.[4]
Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells, providing a robust model for studying the inflammasome.[4][10] A two-signal model is employed for activation: a priming signal (e.g., LPS) upregulates the expression of pro-IL-1β and NLRP3, and an activation signal (e.g., nigericin or ATP) triggers inflammasome assembly and caspase-1 activation, leading to the processing and secretion of mature IL-1β.[4][10] The amount of secreted IL-1β in the cell culture supernatant can be quantified using an ELISA.
Methodology:
-
Cell Culture and Differentiation:
-
Inflammasome Activation and Inhibition:
-
Prime the differentiated THP-1 cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours.[10]
-
Pre-incubate the cells with various concentrations of Vrt-043198 or Ac-YVAD-CHO for 1 hour.
-
Activate the inflammasome by adding a second signal, such as nigericin or ATP, for the appropriate duration.
-
-
Quantification of IL-1β:
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
-
Determine the concentration of IL-1β in each sample from the standard curve.
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated, activated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Both Vrt-043198 and Ac-YVAD-CHO are potent and valuable inhibitors of caspase-1 for in vitro and in vivo research. Vrt-043198, as the active form of an orally available prodrug, offers high potency and selectivity, with the added advantage of blood-brain barrier permeability, making it a strong candidate for in vivo studies. Ac-YVAD-CHO, a classic peptide-based inhibitor, is a highly specific and widely used tool for in vitro studies of the inflammasome pathway. The choice between these two inhibitors will ultimately depend on the specific experimental needs, including the desired model system (in vitro vs. in vivo), the required selectivity profile, and considerations of cell permeability and stability. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies on inflammation and caspase-1-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
How does Vrt 043198's selectivity compare to other caspase inhibitors?
For researchers in drug development and the life sciences, the precise inhibition of specific caspases is crucial for dissecting cellular pathways and developing targeted therapeutics. Vrt 043198, the active metabolite of the prodrug VX-765 (Belnacasan), has emerged as a potent and highly selective inhibitor of inflammatory caspases. This guide provides a detailed comparison of this compound's selectivity against other caspase inhibitors, supported by quantitative data and experimental protocols.
High Selectivity for Inflammatory Caspases
This compound distinguishes itself through its remarkable selectivity for caspase-1 and caspase-4, key mediators of the inflammatory response.[1][2] This specificity is critical for avoiding off-target effects, particularly the unintended induction of apoptosis, which is regulated by other caspases. The inhibitor acts by covalently modifying the catalytic cysteine residue within the active site of these enzymes, effectively blocking the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3]
The selectivity of this compound is significantly higher compared to many other caspase inhibitors, with a reported 100- to 10,000-fold greater affinity for caspase-1 and caspase-4 over apoptotic caspases such as caspase-3, -6, -7, -8, and -9.[1]
Quantitative Comparison of Caspase Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and other representative caspase inhibitors against a panel of human caspases. Lower values indicate greater potency.
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound (2b) | 0.204 nM (IC50) | >10,000 nM (IC50) | 14.5 nM (IC50) | 10.6 nM (IC50) | ≥10,000 nM (IC50) | >10,000 nM (IC50) | 3.1 nM (IC50) | 5.07 nM (IC50) |
| 0.8 nM (Ki)[1][4] | 0.6 nM (Ki)[1][4] | |||||||
| VX-765 | 1 µM (IC50) | 1 µM (IC50) | 4 µM (IC50) | |||||
| Ac-LESD-CMK | 5.67 µM (IC50) | 50 nM (IC50) | 12 µM (IC50) | |||||
| z-LEHD-FMK | 0.70 nM (IC50) | 1.5 µM (IC50) | ||||||
| z-IETD-FMK | 350 nM (IC50) | 3.7 µM (IC50) | ||||||
| Z-VAD-FMK | Low nM | Low nM | Low nM | Low nM | Low nM | Low nM | Low nM | Low nM |
| Emricasan (IDN-6556) | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent |
Note: Data for this compound (2b) and other compounds are compiled from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions. Z-VAD-FMK and Emricasan are pan-caspase inhibitors and show broad, potent inhibition across most caspases.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the inflammasome signaling pathway and a typical experimental workflow for assessing caspase inhibition.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Workflow for a fluorometric caspase inhibition assay.
Experimental Protocols
The determination of caspase inhibition is typically performed using an in vitro enzymatic assay. The following is a generalized protocol for a fluorometric assay used to determine the IC50 values of caspase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific caspase enzyme.
Materials:
-
Purified, recombinant human caspase enzyme (e.g., Caspase-1, Caspase-3, etc.)
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (typically contains HEPES or PIPES, NaCl, EDTA, DTT, and CHAPS)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in assay buffer. A typical starting concentration might be 10 µM, followed by 10-fold serial dilutions. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Setup: To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Diluted inhibitor or vehicle control
-
Recombinant caspase enzyme
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic caspase substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 380/460 nm). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
This detailed comparison highlights the superior selectivity of this compound for inflammatory caspases, making it an invaluable tool for research into inflammatory diseases and a promising candidate for therapeutic development. The provided experimental framework allows for the reproducible assessment of this and other caspase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Vrt 043198 and MCC950 for NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver in a wide array of inflammatory diseases. Its central role in orchestrating inflammation has led to the development of numerous inhibitory compounds. This guide provides an objective comparison of two prominent inhibitors, Vrt 043198 and MCC950, focusing on their distinct mechanisms of action, performance data, and the experimental protocols for their evaluation.
Executive Summary
This compound (the active metabolite of Belnacasan/VX-765) and MCC950 represent two distinct strategies for targeting the NLRP3 inflammasome pathway. MCC950 is a potent and highly specific direct inhibitor of the NLRP3 protein itself, preventing a crucial activation step. In contrast, this compound acts downstream by inhibiting caspase-1 and caspase-4, the effector enzymes responsible for the maturation of pro-inflammatory cytokines. The choice between these inhibitors is contingent on the specific research question, with MCC950 being ideal for studying the direct consequences of NLRP3 inhibition and this compound for investigating the roles of inflammatory caspases.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and MCC950 lies in their molecular targets within the NLRP3 inflammasome signaling cascade.
MCC950: The Upstream Gatekeeper
MCC950 directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[1][2][3] This interaction prevents ATP hydrolysis, a critical step for the conformational changes required for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[3][4] By locking NLRP3 in an inactive state, MCC950 effectively halts the entire downstream signaling cascade, preventing the activation of caspase-1 and the subsequent release of IL-1β and IL-18.[1][2][3]
This compound: The Downstream Effector Blockade
This compound, the active form of the prodrug Belnacasan (VX-765), is a potent inhibitor of caspase-1 and, to a lesser extent, caspase-4.[5][6][7] Caspase-1 is the terminal enzyme in the canonical NLRP3 inflammasome pathway, responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms.[7] By inhibiting caspase-1, this compound prevents the release of these key pro-inflammatory cytokines, thereby dampening the inflammatory response.[5] It is important to note that this compound does not inhibit the assembly of the NLRP3 inflammasome itself but rather blocks the activity of its downstream effector.[8]
Performance Data: A Comparative Analysis
Direct head-to-head comparisons of the potency of this compound and MCC950 in the same experimental systems are limited in the published literature. The following tables summarize available quantitative data from various sources to provide a comparative overview.
Table 1: In Vitro Potency (IC50)
| Inhibitor | Target | Cell Type | Stimulus | Endpoint | IC50 | Reference(s) |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | ~7.5 nM | [2][5] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-1β Release | ~8.1 nM | [2] | ||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | IL-1β Release | ~41.3 nM | [9] | ||
| This compound | Caspase-1/4 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β Release | 0.67 ± 0.55 nM | [5] |
| Human Whole Blood | LPS | IL-1β Release | 1.9 ± 0.80 nM | [5] | ||
| Purified Caspase-1 Enzyme | - | Enzymatic Activity | 11.5 nM |
Note: IC50 values can vary significantly based on experimental conditions, including cell type, stimulus, and assay format. The data presented is for comparative purposes and is collated from different studies.
A study directly comparing the two inhibitors in bronchoalveolar lavage (BAL) cells from patients with idiopathic pulmonary fibrosis found that both MCC950 and VX-765 (the prodrug of this compound) suppressed IL-1β production by over 90%, indicating high efficacy for both in this ex vivo model.
Signaling Pathway and Inhibition Diagrams
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the distinct points of inhibition for MCC950 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of NLRP3 inflammasome inhibitors.
General Experimental Workflow for In Vitro Comparison
Protocol 1: Assessment of MCC950 and this compound on IL-1β Release in Mouse Bone Marrow-Derived Macrophages (BMDMs)
1. Cell Culture and Plating:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Differentiate bone marrow cells into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Priming (Signal 1):
-
Replace the culture medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS) to prime the cells.
-
Incubate for 3-4 hours at 37°C and 5% CO2.
3. Inhibitor Treatment:
-
Prepare serial dilutions of MCC950 and this compound in DMEM.
-
After the priming step, carefully remove the LPS-containing medium and add the medium containing the different concentrations of the inhibitors or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM.
-
Incubate for 30-60 minutes at 37°C.
5. Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.
-
Quantify the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage
1. Sample Preparation:
-
Following the inhibitor treatment and NLRP3 activation steps as described in Protocol 1, collect both the cell culture supernatants and the remaining cell pellets.
-
Lyse the cell pellets in RIPA buffer containing protease inhibitors.
-
Precipitate proteins from the supernatant using methanol/chloroform.
2. SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Load equal amounts of protein from the cell lysates and equal volumes of the precipitated supernatant onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the p20 subunit of cleaved caspase-1. A loading control antibody (e.g., β-actin for lysates) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and MCC950 are potent inhibitors of the NLRP3 inflammasome pathway, albeit through distinct mechanisms. MCC950 offers a highly specific tool to probe the direct role of the NLRP3 sensor, while this compound allows for the investigation of the downstream consequences of inflammatory caspase activation. The choice of inhibitor should be guided by the specific experimental objectives. The protocols provided herein offer a framework for the robust and reproducible evaluation of these and other NLRP3 inflammasome inhibitors. As research in this field progresses, a deeper understanding of the nuanced effects of targeting different nodes of this critical inflammatory pathway will be essential for the development of novel therapeutics.
References
- 1. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3-Inflammasome-Caspase-1 Pathway Is Upregulated in Idiopathic Pulmonary Fibrosis and Acute Exacerbations and Is Inducible by Apoptotic A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Vrt 043198: A Comparative Analysis of Cross-reactivity Against Caspase Family Members
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Vrt 043198, the active metabolite of the prodrug VX-765 (Belnacasan), against a panel of human caspases. The data presented underscores the compound's potent and selective inhibition of inflammatory caspases, particularly caspase-1 and caspase-4, relative to apoptotic caspases.
This compound is a potent, selective, and blood-brain barrier permeable inhibitor of the interleukin-converting enzyme (ICE)/caspase-1 subfamily of caspases.[1] Its high degree of selectivity for inflammatory caspases over those involved in apoptosis minimizes the potential for off-target effects, making it a valuable tool for investigating caspase-1-mediated inflammatory pathways and a promising therapeutic candidate for various autoinflammatory disorders.[2][3]
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of this compound against a range of human caspases. The data clearly demonstrates a significantly higher potency against caspase-1 and caspase-4.
| Caspase Target | IC₅₀ (nM) | Kᵢ (nM) | Fold Selectivity vs. Caspase-1 (based on Kᵢ) |
| Caspase-1 | 0.2 - 11.5[4][5][6] | 0.8[1][7] | 1 |
| Caspase-4 | 14.5[5][6] | 0.6[1][7] | 0.75 |
| Caspase-5 | 10.6[5] | N/A | N/A |
| Caspase-3 | >10,000 | N/A | >12,500 |
| Caspase-6 | >10,000 | N/A | >12,500 |
| Caspase-7 | >10,000 | N/A | >12,500 |
| Caspase-8 | 3,000[6] | N/A | N/A |
| Caspase-9 | >10,000 | N/A | >12,500 |
Note: N/A indicates that the data was not available in the searched resources. Direct comparison between IC₅₀ and Kᵢ values should be made with caution as they are determined by different experimental methodologies.
Visualizing Caspase Signaling Pathways
Caspases can be broadly categorized into inflammatory caspases, which are involved in cytokine maturation and pyroptosis, and apoptotic caspases, which execute programmed cell death. This compound's selectivity for the former is a key attribute.
Caption: Inflammatory vs. Apoptotic Caspase Pathways and this compound Inhibition.
Experimental Protocols
The determination of caspase inhibition is typically performed using in vitro enzymatic assays.
In Vitro Caspase Inhibition Assay (Fluorometric)
This method measures the ability of an inhibitor to block the cleavage of a fluorogenic caspase substrate.
Reagents and Materials:
-
Purified, recombinant human caspases (e.g., Caspase-1, -3, -4, -8)
-
This compound (serially diluted)
-
Fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for Caspase-1)
-
Assay buffer (optimized for caspase activity, typically containing DTT)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Recombinant caspase enzyme is pre-incubated with varying concentrations of this compound in a microplate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature.
-
The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader.
-
The percentage of inhibition is determined relative to a vehicle control.
-
IC₅₀ values are calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Caption: Workflow for In Vitro Caspase Inhibition Assay.
Conclusion
The experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of the inflammatory caspases, caspase-1 and caspase-4. Its significantly weaker activity against key apoptotic caspases highlights its specificity, making it an invaluable pharmacological tool for the targeted investigation of inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of Vrt-043198 and Other Caspase-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Vrt-043198, a potent caspase-1 inhibitor, and other notable caspase-1 inhibitors. The information presented is collated from preclinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Caspase-1 Inhibition
Caspase-1, a key enzyme in the inflammatory process, is responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Its activation is a critical step in the assembly of the inflammasome, a multiprotein complex that responds to cellular danger signals.[2][3] By inhibiting caspase-1, it is possible to block the production of these key inflammatory mediators, offering a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[4]
This guide focuses on the in vivo performance of Vrt-043198 and its prodrug, Belnacasan (VX-765), in comparison to other caspase-1 inhibitors such as Pralnacasan (VX-740), and the pan-caspase inhibitor Emricasan (IDN-6556).
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of Vrt-043198/VX-765 and other caspase-1 inhibitors across various preclinical models.
Table 1: Vrt-043198 / Belnacasan (VX-765) In Vivo Efficacy
| Disease Model | Animal Model | Dosage | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion | Rat | 32 mg/kg, i.v. (at reperfusion) | Significantly decreased infarct size to 29.2% of the risk zone compared to over 60% in control. | [5] |
| Collagen-Induced Arthritis (CIA) | Mouse | 100 mg/kg, i.p., twice daily | Significantly reduced joint clinical scores, bone marrow edema, and synovitis. Prevented bone erosion and decreased serum cytokine levels. | [5] |
| Spinal Cord Injury | Mouse | Not specified | Inhibited caspase-1 activation and secretion of IL-1β and IL-18. | [6] |
| HIV-1 Infection | Humanized Mouse | 200 mg/kg, i.p., daily | Reduced circulating IL-18, TNF-α, viral load, and total HIV-1 DNA. Preserved CD4+ T cells. | [7] |
| Chemotherapy-Induced Ovarian Injury | Mouse | Not specified | Protected against primordial follicle depletion. | [8] |
Table 2: Pralnacasan (VX-740) In Vivo Efficacy
| Disease Model | Animal Model | Dosage | Key Findings | Reference |
| Collagenase-Induced Osteoarthritis | Mouse | 12.5 and 50 mg/kg, p.o., twice daily | Significantly reduced osteoarthritis progression by 13-22%. | [9] |
| Spontaneous Osteoarthritis | STR/1N Mouse | 4200 ppm in food | Significantly reduced osteoarthritis progression by 13-22%. Reduced urinary markers of joint damage. | [9] |
| Collagen-Induced Arthritis | Mouse | Not specified | Reduced forepaw inflammation by 70%. | [4] |
Table 3: Emricasan (IDN-6556) In Vivo Efficacy (Pan-Caspase Inhibitor)
| Disease Model | Animal Model | Dosage | Key Findings | Reference |
| Non-Alcoholic Steatohepatitis (NASH) | Mouse | Not specified | Reduced hepatocyte apoptosis, liver injury, inflammation, and fibrosis. | [10][11] |
| Liver Cirrhosis (CCl4-induced) | Rat | 7-day treatment | Lowered portal pressure and improved liver microcirculatory function. | [12] |
| Bile-Duct Ligation Induced Liver Injury | Mouse | 10 mg/kg/day, i.p. | Improved survival and reduced portal hypertension. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Collagen-Induced Arthritis (CIA) in Mice (for Belnacasan)
-
Animals: Male DBA/1 mice.[14]
-
Induction of Arthritis:
-
Treatment Regimen:
-
Daily intraperitoneal (i.p.) injection of Belnacasan (100 mg/kg) or vehicle from day 21 to day 49.[14]
-
-
Efficacy Assessment:
Osteoarthritis in Mice (for Pralnacasan)
-
Collagenase-Induced Osteoarthritis Model:
-
Spontaneous Osteoarthritis Model:
Liver Fibrosis in Mice (for Emricasan)
-
Non-Alcoholic Steatohepatitis (NASH) Model:
-
Animals: C57/BL6J mice.[11]
-
Induction: High-fat diet (HFD) for 20 weeks.[11]
-
Treatment: Concomitant treatment with Emricasan or vehicle.[11]
-
Assessment: Measurement of hepatocyte apoptosis (TUNEL assay), caspase-3 and -8 activities, serum AST and ALT levels, histological scoring (NAS), and gene expression of inflammatory and fibrotic markers.[10]
-
Mandatory Visualization
Signaling Pathway
Caption: Canonical Inflammasome Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Comparison of Caspase-1 Inhibitors.
References
- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. benchchem.com [benchchem.com]
- 6. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VX-765 has a Protective Effect on Mice with Ovarian Injury Caused by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating Vrt 043198's Mechanism of Action Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vrt 043198, a potent and selective inhibitor of caspase-1 and caspase-4, with alternative caspase inhibitors. We delve into the validation of its mechanism of action using knockout cell lines, supported by experimental data and detailed protocols.
This compound is the active metabolite of the prodrug VX-765 (Belnacasan). Its primary mechanism of action is the covalent modification of the catalytic cysteine residue within the active site of caspase-1 and caspase-4.[1] This inhibition blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), key mediators in the inflammasome pathway.[2][3]
Performance Comparison: this compound vs. Alternatives
Validating the specificity of a targeted inhibitor is crucial. The use of knockout (KO) cell lines provides a definitive method to confirm that the observed effects of a compound are indeed mediated by its intended target.[4] In the case of this compound, comparing its activity in wild-type cells versus cells lacking caspase-1 or caspase-4 demonstrates its on-target efficacy.
While direct head-to-head studies of this compound against all alternatives in knockout cell lines are not extensively published in single reports, we can synthesize available data to draw comparisons. Pralnacasan (B1678038) (VX-740) is another selective caspase-1 inhibitor, while Emricasan (IDN-6556) is a pan-caspase inhibitor, acting on a broader range of caspases.[5][6]
| Inhibitor | Target(s) | Potency (IC50/Ki) | Effect in Wild-Type Cells (LPS-stimulated) | Expected Effect in Caspase-1/4 KO Cells |
| This compound | Caspase-1, Caspase-4 | Ki (Caspase-1): 0.8 nM, Ki (Caspase-4): 0.6 nM[7] | Inhibition of IL-1β and IL-18 release[5] | Significantly reduced or no effect on cytokine release |
| Pralnacasan (VX-740) | Caspase-1 | Specific inhibitor[8] | Inhibition of IL-1β and IL-18 release[9] | Significantly reduced or no effect on cytokine release |
| Emricasan (IDN-6556) | Pan-caspase inhibitor (e.g., caspase-3, -7, -8)[10] | Broad-spectrum | Broad inhibition of apoptosis and inflammation[6] | Effect on non-caspase-1/4 pathways may persist |
Note: The expected effects in knockout cells are based on the principle of on-target validation. The absence of the target protein should abrogate the specific effects of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for validating its mechanism of action using knockout cell lines.
References
- 1. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | Caspase-9 inhibition confers stronger neuronal and vascular protection compared to VEGF neutralization in a mouse model of retinal vein occlusion [frontiersin.org]
- 5. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. The ICE inhibitor pralnacasan prevents DSS-induced colitis in C57BL/6 mice and suppresses IP-10 mRNA but not TNF-alpha mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Vrt-043198 Against Next-Generation Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vrt-043198, a well-characterized caspase-1 inhibitor, against newer caspase inhibitors. The data herein is intended to assist researchers in selecting appropriate reagents for studying inflammation and apoptosis and to offer a performance benchmark for professionals in drug discovery.
Introduction to Caspase-1 and Inflammasome Signaling
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease in the innate immune system.[1] It functions as the effector enzyme within the inflammasome, a multiprotein complex that assembles in response to pathogenic and danger signals (PAMPs and DAMPs).[1][2][3] Upon activation, caspase-1 cleaves the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their active, secreted forms.[1][2][3] This process is a key step in initiating inflammation and can also lead to a form of inflammatory cell death called pyroptosis.[1] Given its central role, caspase-1 is a significant therapeutic target for a wide range of inflammatory diseases.[1][4]
Vrt-043198 is the active metabolite of the prodrug Belnacasan (VX-765) and is recognized as a potent and selective inhibitor of the caspase-1 subfamily.[5][6][7] It effectively blocks the release of IL-1β and IL-18 from immune cells.[4][7] This guide benchmarks the performance of Vrt-043198 against other notable caspase inhibitors, including Pralnacasan and the pan-caspase inhibitor Emricasan.
Caspase-1 Signaling Pathway and Point of Inhibition
The canonical inflammasome pathway provides a clear model for understanding where caspase inhibitors intervene. The process is typically initiated by two signals. The first signal, often via Toll-like receptors (TLRs), primes the system by upregulating the expression of inflammasome components like NLRP3 and the pro-cytokines.[2][8] The second signal activates the assembly of the inflammasome complex, leading to the auto-activation of pro-caspase-1.[1][8] Vrt-043198 and similar inhibitors act at this crucial juncture, blocking the active caspase-1 from cleaving its downstream targets.
Figure 1. Inhibition of the Caspase-1 Inflammasome Pathway.
Performance Benchmark: Inhibitor Specificity and Potency
The efficacy of a caspase inhibitor is defined by its potency (indicated by low IC50 or Ki values) and its selectivity against other caspase enzymes. High selectivity is crucial to avoid off-target effects, such as unintentionally triggering apoptosis by inhibiting caspases-3, -8, or -9.
The following table summarizes the inhibitory activity of Vrt-043198 and selected comparators against a panel of human caspases.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Profile | Reference(s) |
| Vrt-043198 | Caspase-1 | Ki: 0.8 | Highly selective for Caspase-1 and -4. Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9. | [7] |
| Caspase-4 | Ki: 0.6 | [7] | ||
| Caspase-5 | IC50: 10.6 | [4] | ||
| Caspase-3 | >10,000 | [9] | ||
| Pralnacasan (VX-740) | Caspase-1 | Ki: 1.4 | Potent and selective for Caspase-1. | [10][11] |
| Emricasan (IDN-6556) | Caspase-1 | IC50: 0.4 | Pan-caspase inhibitor with broad activity. Potently inhibits both inflammatory and apoptotic caspases. | |
| Caspase-9 | IC50: 0.3 | |||
| Caspase-3 | IC50: 2 | |||
| Caspase-8 | IC50: 6 |
Note: IC50 and Ki values are sourced from multiple studies and may vary based on experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation of inhibitor performance. Below are representative protocols for key in vitro and cell-based assays.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This biochemical assay measures the direct inhibitory effect of a compound on purified caspase-1 enzyme activity.
Materials:
-
Purified, recombinant human Caspase-1
-
Caspase-1 inhibitor (e.g., Vrt-043198)
-
Fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer (optimized for caspase activity)
-
96-well black microplates
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Enzyme Incubation: Add recombinant caspase-1 enzyme to the wells of the microplate. Add the diluted inhibitor to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately measure fluorescence intensity in a kinetic mode using a microplate reader (e.g., Ex/Em = 400/505 nm).[12]
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
IL-1β Release Assay in Human PBMCs
This cell-based assay measures the functional outcome of caspase-1 inhibition by quantifying the release of IL-1β from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Culture Medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS)
-
ATP (Adenosine triphosphate)
-
Caspase-1 inhibitor (e.g., Vrt-043198)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed isolated PBMCs into a 96-well plate.[13]
-
Priming (Signal 1): Treat cells with LPS (e.g., 10 ng/mL) for several hours (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[8][13]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the caspase-1 inhibitor for 1 hour.[13]
-
Activation (Signal 2): Add ATP (e.g., 3-5 mM) to the wells to activate the NLRP3 inflammasome and subsequent caspase-1 processing of pro-IL-1β.[14]
-
Supernatant Collection: Incubate for 1-2 hours, then centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
Data Analysis: Plot the measured IL-1β concentrations against the corresponding inhibitor concentrations to calculate the IC50 value for IL-1β release.
General Experimental Workflow
The evaluation of a novel caspase inhibitor typically follows a structured workflow, progressing from initial biochemical screening to more complex cell-based and in vivo models.
Figure 2. Standard workflow for caspase inhibitor evaluation.
Conclusion
Vrt-043198 remains a critical benchmark compound for caspase-1 inhibition due to its high potency and excellent selectivity against apoptotic caspases.[7] Its well-defined profile makes it an ideal tool for specifically interrogating the role of the caspase-1 inflammasome pathway in disease models.
Newly developed inhibitors must be benchmarked against standards like Vrt-043198. For instance, Pralnacasan also shows high selectivity for caspase-1.[10][11] In contrast, pan-caspase inhibitors like Emricasan, while potent against caspase-1, inhibit a much broader range of caspases and are therefore more suited for studying general apoptotic pathways rather than specific inflammatory ones.
The choice of inhibitor should be guided by the specific experimental question. For studies requiring the targeted inhibition of the inflammasome, the high selectivity of Vrt-043198 is preferable. For research where broad inhibition of apoptosis is desired, a pan-caspase inhibitor may be more appropriate. The data and protocols provided in this guide serve as a foundational resource for making these informed decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inflammasome pathway | Abcam [abcam.com]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Safety Operating Guide
VRT-043198: Comprehensive Safety and Handling Guide
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety, handling, and disposal procedures for VRT-043198, a potent and selective inhibitor of caspase-1 and caspase-4. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Operational and Disposal Plans
Proper handling and disposal of VRT-043198 are critical to minimize risk to personnel and the environment. The following procedures are based on standard laboratory safety protocols and information derived from safety data sheets (SDS).
Personal Protective Equipment (PPE)
When handling VRT-043198, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use.
-
Body Protection: A laboratory coat should be worn. For operations with a risk of significant exposure, consider additional protective clothing.
-
Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Safe Handling Procedures
-
Ventilation: Handle VRT-043198 in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or solution aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended short-term storage is at 0-4°C and long-term storage is at -20°C.[1] Stock solutions can be stored at 0-4°C for days to weeks, or at -20°C for months.[1]
Disposal Procedures
Dispose of VRT-043198 and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Unused VRT-043198 should be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with VRT-043198, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions containing VRT-043198 should be collected in a designated, labeled waste container for proper disposal by a licensed waste disposal company.
Quantitative Data
The following table summarizes key quantitative data for VRT-043198.
| Parameter | Target | Value | Source |
| Ki | Caspase-1 (ICE) | 0.8 nM | [2][3] |
| Ki | Caspase-4 | 0.6 nM | [2][3] |
| IC50 | IL-1β release from PBMCs | 0.67 ± 0.55 nM | [2] |
| IC50 | IL-1β release from whole blood | 1.9 ± 0.80 nM | [2] |
Experimental Protocols
VRT-043198 is the active metabolite of the prodrug VX-765 (Belnacasan).[2] In research settings, it is often used to study inflammatory pathways mediated by caspase-1 and caspase-4.
In Vitro Caspase-1 Inhibition Assay
This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
VRT-043198
-
Assay buffer (e.g., containing HEPES, NaCl, EDTA, DTT)
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of VRT-043198 in assay buffer.
-
Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the caspase-1 substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) at regular intervals.
-
Data Analysis: Determine the rate of reaction for each VRT-043198 concentration. Plot the reaction rates against the inhibitor concentrations to calculate the IC50 value.
IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay measures the effect of VRT-043198 on the release of IL-1β from lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
LPS from E. coli
-
VRT-043198
-
96-well cell culture plate
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 105 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO2 incubator.
-
Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
Visualizations
VRT-043198 Mechanism of Action
VRT-043198 is a potent inhibitor of the inflammasome pathway, specifically targeting caspase-1 and caspase-4. This prevents the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Caption: VRT-043198 inhibits Caspase-1, blocking cytokine maturation.
General Experimental Workflow for VRT-043198 Evaluation
The following diagram outlines a typical workflow for evaluating the inhibitory activity of VRT-043198.
References
Navigating the Safe Handling of Vrt 043198: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Vrt 043198, a potent and selective inhibitor of caspase-1 and caspase-4. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
Essential Safety and Handling Information
This compound is the active metabolite of the prodrug VX-765 and is intended for research use only. All personnel handling this compound must be thoroughly trained in its properties and the associated safety protocols.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE:
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 or equivalent |
| Chemical Goggles | As appropriate, for splash hazards | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material |
| Skin and Body Protection | Laboratory Coat | Standard, fully buttoned |
| Closed-Toe Shoes | Required in all laboratory areas | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Hazard Identification and Precautionary Measures
Based on available safety data, this compound is associated with the following hazards. Adherence to the corresponding precautionary measures is crucial.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264: Wash hands thoroughly after handling. |
| H317 | May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H318 | Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H341 | Suspected of causing genetic defects | P201: Obtain special instructions before use. |
| H361 | Suspected of damaging fertility or the unborn child | P201: Obtain special instructions before use. |
| H370 | Causes damage to organs | P308+P311: IF exposed or concerned: Call a POISON CENTER or doctor/physician. |
| H413 | May cause long lasting harmful effects to aquatic life | P273: Avoid release to the environment. |
Operational and Disposal Plans
A clear and concise plan for the use and disposal of this compound is essential for maintaining a safe and compliant laboratory.
Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term.
-
Handling: Handle in a fume hood to minimize inhalation exposure. Avoid contact with skin and eyes. Prevent dust formation.
Spill and Exposure Procedures
| Scenario | Procedure |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocol: In Vitro Caspase-1 Inhibition Assay
The following is a detailed methodology for a key experiment involving this compound.
Objective: To determine the inhibitory activity of this compound against purified human caspase-1.
Materials:
-
Recombinant human caspase-1
-
This compound
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the appropriate concentration in cold assay buffer.
-
Incubation: Add 50 µL of the diluted caspase-1 to each well of the 96-well plate. Add 2 µL of the diluted this compound or vehicle control to the respective wells. Incubate at 30°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 48 µL of the caspase-1 substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualization of this compound Mechanism of Action
This compound functions by inhibiting caspase-1, a key enzyme in the inflammasome signaling pathway. This pathway is a critical component of the innate immune system.
Caption: this compound inhibits active Caspase-1, blocking cytokine processing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
